Delmetacin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzoyl-2-methylindol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12-15(11-17(20)21)14-9-5-6-10-16(14)19(12)18(22)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCOEIZFVQEQCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167696 | |
| Record name | Delmetacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16401-80-2 | |
| Record name | Delmetacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016401802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delmetacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELMETACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9Q51XHI1K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Delmetacin's Core Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delmetacin, also known as acemetacin, is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug to indomethacin.[1][2] Its therapeutic effects, including anti-inflammatory, analgesic, and antipyretic actions, are primarily mediated through its active metabolite, indomethacin.[2][3] This guide provides a detailed exploration of the molecular mechanisms underpinning this compound's activity, focusing on its interaction with the cyclooxygenase (COX) pathway. Quantitative data on enzyme inhibition, detailed experimental protocols, and visual representations of key pathways are presented to offer a comprehensive resource for the scientific community.
Pharmacokinetics: The Conversion of this compound to Indomethacin
Upon oral administration, this compound is rapidly absorbed and undergoes extensive metabolism, primarily in the liver, where it is hydrolyzed to its active form, indomethacin.[2] This metabolic conversion is a critical step for its pharmacological activity. This compound was developed to provide a safer alternative to indomethacin, exhibiting better gastric tolerability.
The degradation of this compound occurs through esterolytic cleavage to indomethacin, as well as O-demethylation and N-desacylation, with subsequent partial conjugation of these compounds to glucuronic acid. After reaching a steady state, the elimination half-life of acemetacin is approximately 4.5 ± 2.8 hours, which is longer than that of indomethacin (2.2 ± 0.5 hours).
Core Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism of action of indomethacin, the active metabolite of this compound, is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation, where it contributes to the production of pro-inflammatory prostaglandins.
Indomethacin is a non-selective inhibitor of both COX-1 and COX-2. By blocking the action of these enzymes, indomethacin reduces the synthesis of prostaglandins, leading to its therapeutic effects.
References
Delmetacin: A Comprehensive Technical Review of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is based on publicly available data, which is limited. No definitive quantitative pharmacokinetic or pharmacodynamic parameters for Delmetacin have been identified in the public domain.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) with potential analgesic and anti-inflammatory properties. Structurally related to Indomethacin, this compound is believed to exert its primary therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. Additionally, emerging research suggests a potential role for this compound as an inhibitor of the CXC chemokine receptor 1 (CXCR1), indicating a broader mechanism of action that may contribute to its pharmacological profile.
This technical guide provides a summary of the available preclinical information on the pharmacokinetics and pharmacodynamics of this compound. Due to the limited availability of specific quantitative data, this document also outlines general experimental protocols relevant to the evaluation of compounds with similar mechanisms of action.
Pharmacokinetics: ADME Profile
Detailed in vivo pharmacokinetic parameters for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-documented in publicly accessible literature. To characterize the pharmacokinetic profile of this compound, a series of standardized preclinical studies would be required.
Data Presentation: Pharmacokinetic Parameters
No quantitative data is available for this compound. The following table is a template for the presentation of key pharmacokinetic parameters that would be determined in preclinical studies.
| Parameter | Symbol | Value | Units | Species/Model |
| Bioavailability | F | Data not available | % | e.g., Rat, Dog |
| Plasma Protein Binding | Data not available | % | e.g., Rat, Dog, Human | |
| Volume of Distribution | Vd | Data not available | L/kg | e.g., Rat, Dog |
| Clearance | CL | Data not available | L/hr/kg | e.g., Rat, Dog |
| Elimination Half-life | t½ | Data not available | hours | e.g., Rat, Dog |
Experimental Protocols: Pharmacokinetic Studies
A typical preclinical pharmacokinetic study for a compound like this compound would involve the following workflow:
Methodology for a Preclinical Pharmacokinetic Study:
-
Animal Model: Select appropriate animal species (e.g., Sprague-Dawley rats, Beagle dogs). Animals should be fasted overnight before dosing.
-
Drug Formulation and Administration: Prepare a suitable formulation of this compound for the intended route of administration (e.g., oral gavage, intravenous bolus).
-
Dosing: Administer a single dose of this compound at a predefined concentration.
-
Blood Sampling: Collect serial blood samples from a cannulated vein (e.g., jugular vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Bioanalysis: Develop and validate a sensitive and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma samples.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) of the plasma concentration-time data to determine key parameters such as AUC, Cmax, Tmax, t½, CL, and Vd.
Pharmacodynamics: Mechanism of Action and Efficacy
This compound is presumed to act as a non-selective inhibitor of COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. Furthermore, it has been suggested to inhibit CXCR1, a receptor involved in neutrophil chemotaxis.
Data Presentation: Pharmacodynamic Parameters
No quantitative data is available for this compound. The following table is a template for the presentation of key pharmacodynamic parameters that would be determined in preclinical studies.
| Parameter | Target | Value | Units | Assay Type |
| IC50 | COX-1 | Data not available | µM | e.g., Enzyme Inhibition Assay |
| IC50 | COX-2 | Data not available | µM | e.g., Enzyme Inhibition Assay |
| IC50 / Ki | CXCR1 | Data not available | µM | e.g., Radioligand Binding Assay |
| IC50 / Ki | CXCR2 | Data not available | µM | e.g., Radioligand Binding Assay |
| ED50 | Anti-inflammatory | Data not available | mg/kg | e.g., Carrageenan-induced Paw Edema |
| ED50 | Analgesic | Data not available | mg/kg | e.g., Acetic Acid-induced Writhing |
Signaling Pathways
The proposed dual mechanism of action of this compound targets two distinct signaling pathways involved in inflammation:
Experimental Protocols: Pharmacodynamic Studies
In Vitro COX Inhibition Assay:
Methodology for COX Inhibition Assay:
-
Enzyme Source: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Incubation: In a multi-well plate, incubate the respective enzyme with various concentrations of this compound (or a vehicle control) for a short pre-incubation period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a saturating concentration of the substrate, arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined incubation time.
-
Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Plot the percentage of inhibition of PGE2 production against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema):
Methodology for Carrageenan-induced Paw Edema:
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Pre-treatment: Administer various doses of this compound or the vehicle control orally to different groups of animals.
-
Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the volume of the injected paw at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each dose group compared to the vehicle control group. Determine the ED50 value from the dose-response curve.
Conclusion
This compound is an NSAID with a potential dual mechanism of action involving the inhibition of both COX enzymes and the CXCR1 receptor. While its preclinical pharmacokinetic and pharmacodynamic profiles are not extensively characterized in the public domain, established experimental protocols can be employed to thoroughly evaluate its properties. Further research is warranted to elucidate the specific quantitative parameters of this compound to fully understand its therapeutic potential and guide future drug development efforts. The methodologies and frameworks presented in this guide provide a comprehensive roadmap for such investigations.
Delmetacin as a non-steroidal anti-inflammatory drug
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delmetacin is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties. This technical guide provides an in-depth overview of this compound, focusing on its core mechanisms of action, relevant experimental protocols, and data presentation for research and development purposes. While specific quantitative data for this compound is limited in publicly available literature, this document establishes a comprehensive framework for its evaluation based on established principles of NSAID pharmacology.
Introduction
This compound, also known as Demethacin or by its developmental code UR-2310, is chemically identified as 2-(1-benzoyl-2-methylindol-3-yl)acetic acid. Its molecular formula is C₁₈H₁₅NO₃, with a molecular weight of 293.32 g/mol . As a member of the NSAID class, this compound is recognized for its anti-inflammatory and analgesic activities. A distinguishing feature of this compound is its dual mechanism of action, which includes the inhibition of cyclooxygenase (COX) enzymes and the antagonism of the CXC chemokine receptor 1 (CXCR1).
Mechanism of Action
Cyclooxygenase (COX) Inhibition
Like other NSAIDs, a primary mechanism of this compound's anti-inflammatory effect is the inhibition of cyclooxygenase enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. This compound is considered a non-selective inhibitor of both COX isoforms.
Signaling Pathway: COX Inhibition
Caption: this compound inhibits COX-1 and COX-2 enzymes.
CXCR1 Antagonism
In addition to COX inhibition, this compound has been identified as an antagonist of the CXC chemokine receptor 1 (CXCR1). CXCR1 and its ligands, such as interleukin-8 (IL-8), play a crucial role in the recruitment and activation of neutrophils, key inflammatory cells. By blocking CXCR1, this compound can further modulate the inflammatory response.
Signaling Pathway: CXCR1 Antagonism
Caption: this compound blocks the CXCR1 receptor.
Quantitative Data Presentation
Table 1: In Vitro COX Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Indomethacin (Reference) | Typical Value | Typical Value | Typical Value |
| Celecoxib (Reference) | Typical Value | Typical Value | Typical Value |
Table 2: In Vitro CXCR1 Antagonist Activity
| Compound | CXCR1 Binding IC₅₀ (nM) | CXCR1 Functional Assay IC₅₀ (nM) |
| This compound | Data not available | Data not available |
| Repertaxin (Reference) | Typical Value | Typical Value |
Table 3: Preclinical Pharmacokinetic Parameters (Rat Model)
| Compound | Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) |
| This compound | IV | Data not available | Data not available | Data not available | Data not available | Data not available |
| PO | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following are representative protocols for assessing the anti-inflammatory activity of a compound like this compound.
In Vitro COX Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.
Experimental Workflow: In Vitro COX Inhibition Assay
Caption: Workflow for in vitro COX inhibition assay.
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Compound Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of test concentrations.
-
Assay Reaction: The reaction is typically performed in a 96-well plate format. The reaction mixture contains the enzyme, a heme cofactor, and the test compound or vehicle control.
-
Incubation: The plate is pre-incubated to allow the compound to bind to the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a defined incubation period, the reaction is stopped by the addition of an acid or a specific inhibitor.
-
Detection: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a test compound.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for carrageenan-induced paw edema assay.
Methodology:
-
Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized to laboratory conditions before the experiment.
-
Grouping: Animals are randomly assigned to different groups: vehicle control, positive control (e.g., indomethacin), and this compound-treated groups at various doses.
-
Compound Administration: The test compound, positive control, or vehicle is administered, usually orally, a specific time before the induction of inflammation.
-
Induction of Edema: A subcutaneous injection of a phlogistic agent, such as carrageenan solution, is made into the plantar surface of the right hind paw of each animal.
-
Measurement of Paw Volume: The volume of the injected paw is measured at specified time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group. Statistical analysis is performed to determine the significance of the anti-inflammatory effect.
Preclinical Pharmacokinetics
A comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is crucial for its development. Preclinical pharmacokinetic studies are typically conducted in animal models (e.g., rats, dogs) to predict human pharmacokinetics.
Key Parameters to Evaluate:
-
Absorption: Bioavailability after oral administration, rate and extent of absorption.
-
Distribution: Plasma protein binding, tissue distribution.
-
Metabolism: Identification of major metabolic pathways and metabolites, cytochrome P450 (CYP) enzyme profiling.
-
Excretion: Routes and rates of elimination of the parent drug and its metabolites.
Clinical Development
As of the latest available information, there is no publicly accessible data on clinical trials specifically for this compound. The clinical development of a novel NSAID like this compound would typically follow a standard path:
-
Phase I: Evaluation of safety, tolerability, and pharmacokinetics in healthy volunteers.
-
Phase II: Assessment of efficacy and dose-ranging in patients with specific inflammatory conditions (e.g., osteoarthritis, rheumatoid arthritis).
-
Phase III: Large-scale, multicenter trials to confirm efficacy and safety in a broader patient population.
Conclusion
This compound is a non-steroidal anti-inflammatory drug with a dual mechanism of action involving both COX inhibition and CXCR1 antagonism. This unique profile suggests a potential for broad anti-inflammatory efficacy. While specific quantitative data and clinical trial information are not widely available, this technical guide provides a framework for the systematic evaluation of this compound's pharmacological properties. Further research is warranted to fully characterize its therapeutic potential.
In Vitro Anti-inflammatory Properties of Acemetacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acemetacin is a non-steroidal anti-inflammatory drug (NSAID) that functions as a pro-drug to Indomethacin.[1] Following administration, Acemetacin is metabolized to Indomethacin, which is responsible for the primary anti-inflammatory effects.[2] This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of Acemetacin and its active metabolite, Indomethacin, with a focus on its mechanisms of action, quantitative inhibitory data, and detailed experimental methodologies.
Mechanism of Action
The principal anti-inflammatory mechanism of Acemetacin, through its conversion to Indomethacin, is the inhibition of cyclooxygenase (COX) enzymes.[2] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Indomethacin is a non-selective inhibitor of both COX-1 and COX-2 isoforms.[2]
The inhibition of the COX pathway is a cornerstone of the anti-inflammatory action of many NSAIDs. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.
Beyond COX inhibition, the anti-inflammatory effects of NSAIDs can also involve the modulation of other signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. While direct evidence for Acemetacin's effect on the NF-κB pathway is limited, the inhibition of prostaglandin synthesis by COX inhibitors can indirectly affect NF-κB activation in some cellular contexts.
Data Presentation: Quantitative In Vitro Anti-inflammatory Activity
The following tables summarize the available quantitative data for the in vitro anti-inflammatory effects of Acemetacin and its active metabolite, Indomethacin.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | Enzyme | Cell/System | IC50 | Reference |
| Acemetacin | COX-1 | Human Intact Cells | 85 μM | [2] |
| Indomethacin | COX-1 | - | 0.1 μg/mL | |
| Indomethacin | COX-2 | - | 5 μg/mL | |
| Indomethacin | COX-1 | - | 18 nM | |
| Indomethacin | COX-2 | - | 26 nM |
Table 2: Inhibition of Pro-inflammatory Mediators
| Compound | Mediator | Cell Type | Stimulus | Inhibition/IC50 | Reference |
| Indomethacin | PGE2 Release | Human Synovial Cells | IL-1α | 5.5 ± 0.1 nM | |
| Indomethacin | IL-6, IL-1β, IL-10 | Human Whole Blood | LPS | Reduction observed at 16 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are outlines of common experimental protocols used to assess the anti-inflammatory properties of compounds like Acemetacin and Indomethacin.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol Steps:
-
Reagent Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), and necessary co-factors (e.g., hematin, L-epinephrine) in an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare serial dilutions of the test compound (Acemetacin/Indomethacin) and a reference inhibitor in a suitable solvent (e.g., DMSO).
-
Assay Reaction: In a 96-well plate, combine the buffer, co-factors, and enzyme. Add the test compound or vehicle control and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Reaction Initiation and Termination: Initiate the enzymatic reaction by adding arachidonic acid. Allow the reaction to proceed for a defined period (e.g., 2 minutes at 37°C). Terminate the reaction by adding a stopping solution, such as hydrochloric acid.
-
Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
In Vitro Cytokine Inhibition Assay
This assay measures the effect of a compound on the production of pro-inflammatory cytokines by immune cells.
Protocol Steps:
-
Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend the cells in a suitable culture medium and adjust the cell density.
-
Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound (Acemetacin/Indomethacin) for a specified duration (e.g., 1 hour).
-
Cell Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production. Include appropriate controls (unstimulated cells, vehicle-treated stimulated cells).
-
Incubation: Incubate the cells for a period sufficient for cytokine production (e.g., 24 hours).
-
Cytokine Measurement: Collect the cell culture supernatants. Measure the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants using ELISA or a multiplex bead-based immunoassay.
-
Data Analysis: Determine the percentage of cytokine inhibition at each concentration of the test compound compared to the stimulated vehicle control. Calculate the IC50 value for the inhibition of each cytokine.
Conclusion
The in vitro anti-inflammatory properties of Acemetacin are primarily attributable to its active metabolite, Indomethacin, which is a potent non-selective inhibitor of both COX-1 and COX-2 enzymes. The available quantitative data demonstrates significant inhibition of prostaglandin synthesis and a reduction in the production of key pro-inflammatory cytokines. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of the anti-inflammatory profile of Acemetacin and other novel anti-inflammatory agents. Further research is warranted to fully elucidate the direct effects of Acemetacin on various inflammatory signaling pathways, including the NF-κB pathway, and to expand the quantitative dataset on its inhibitory activities.
References
Delmetacin and Indomethacin: A Technical Deep Dive into Their Interrelationship
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has been a cornerstone in the management of inflammatory conditions for decades. Its therapeutic efficacy, however, is often shadowed by a significant risk of gastrointestinal side effects. This has spurred the development of related compounds with potentially improved safety profiles. This technical guide provides an in-depth exploration of the relationship between indomethacin and two such compounds: delmetacin and the prodrug acemetacin. Through a comprehensive review of their chemical structures, mechanisms of action, pharmacokinetics, and comparative efficacy, this document aims to equip researchers and drug development professionals with a detailed understanding of these structurally and functionally related molecules.
Chemical Structures and Nomenclature
A clear understanding of the chemical structures is fundamental to appreciating the relationship between these compounds.
-
Indomethacin: Chemically known as 2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetic acid, indomethacin is a well-established NSAID.[1]
-
Acemetacin: With the IUPAC name 2-[2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid, acemetacin is a glycolic acid ester of indomethacin. This structural modification is key to its role as a prodrug.[1]
-
This compound: Chemically designated as 2-(1-benzoyl-2-methylindol-3-yl)acetic acid, this compound is a structural analog of indomethacin.[2] Notably, it lacks the 4-chlorophenyl substitution on the benzoyl group and the 5-methoxy group on the indole ring that are characteristic of indomethacin and acemetacin.
The Prodrug Relationship: Acemetacin and Indomethacin
Acemetacin is designed as a prodrug of indomethacin, meaning it is pharmacologically inactive in its initial form and is converted into the active drug, indomethacin, within the body.[3][4]
Metabolic Conversion of Acemetacin to Indomethacin
The primary metabolic pathway for the activation of acemetacin is through esterolytic cleavage of the glycolic acid ester bond, which yields indomethacin. This conversion is a critical step for the therapeutic activity of acemetacin.
Figure 1: Metabolic pathway of acemetacin to indomethacin.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The anti-inflammatory, analgesic, and antipyretic properties of indomethacin and, by extension, acemetacin, are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Indomethacin is a non-selective inhibitor of both COX-1 and COX-2.
References
- 1. Acemetacin | C21H18ClNO6 | CID 1981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C18H15NO3 | CID 27860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Metabolism and pharmacokinetics of acemetacin in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acemetacin - Wikipedia [en.wikipedia.org]
Delmetacin (C18H15NO3): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delmetacin, with the molecular formula C18H15NO3, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the indole acetic acid class.[1][2] This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its core chemical properties, mechanism of action, and relevant experimental data. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from related compounds and general NSAID pharmacology to provide a thorough understanding for research and drug development professionals. The primary mechanism of action for NSAIDs like this compound involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade. Furthermore, emerging evidence suggests a potential role for this compound in modulating chemokine receptor activity, specifically CXCR1.
Chemical and Physical Properties
This compound is chemically known as 2-(1-benzoyl-2-methylindol-3-yl)acetic acid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C18H15NO3 | [1][2] |
| Molecular Weight | 293.32 g/mol | |
| IUPAC Name | 2-(1-benzoyl-2-methylindol-3-yl)acetic acid | |
| CAS Number | 16401-80-2 | |
| Synonyms | Delmetacina, Delmetacinum |
Mechanism of Action
The anti-inflammatory, analgesic, and antipyretic properties of this compound are primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Cyclooxygenase (COX) Inhibition
Chemokine Receptor Antagonism
Some evidence suggests that this compound may also exert its anti-inflammatory effects through the inhibition of the CXC chemokine receptor 1 (CXCR1). Chemokine receptors, such as CXCR1 and CXCR2, play a crucial role in the recruitment of neutrophils to sites of inflammation. By acting as an antagonist, this compound could potentially block the signaling cascade initiated by chemokines like Interleukin-8 (IL-8), thereby reducing neutrophil infiltration and subsequent tissue damage. However, specific binding affinity (Ki) data for this compound on CXCR1 and CXCR2 are not currently available.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. While direct evidence of this compound's effect on this pathway is lacking, many NSAIDs have been shown to modulate NF-κB activity, often as a downstream consequence of COX inhibition and reduced prostaglandin E2 (PGE2) production. PGE2 can potentiate NF-κB activation. Therefore, it is plausible that this compound could indirectly inhibit the NF-κB pathway.
Experimental Protocols
Detailed experimental protocols specific to this compound are not extensively published. However, standard assays used to characterize NSAIDs can be adapted for this compound.
Cyclooxygenase (COX) Inhibition Assay
This protocol is a generalized method for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the colorimetric/fluorometric probe.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Chemokine Receptor Binding Assay
This is a generalized protocol for a competitive binding assay to determine the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for CXCR1 and CXCR2.
Materials:
-
Cell membranes expressing human CXCR1 or CXCR2.
-
Radiolabeled ligand specific for the receptor (e.g., [125I]-IL-8).
-
Test compound (this compound).
-
Binding buffer.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, combine the cell membranes, radiolabeled ligand, and either this compound, a known unlabeled ligand (for positive control), or buffer (for total binding).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound and free radioligand using a filtration method (e.g., glass fiber filters).
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
Pharmacokinetic Data
Specific pharmacokinetic parameters for this compound in preclinical models are not well-documented in the available literature. However, studies on structurally related indole acetic acid derivatives, such as Acemetacin, provide some insight. For instance, in rats, Acemetacin is rapidly absorbed and metabolized to Indomethacin. A similar metabolic profile might be anticipated for this compound.
| Parameter | Acemetacin (in rats) | This compound |
| Cmax | Data not consistently reported | Data not available |
| Tmax | Data not consistently reported | Data not available |
| AUC | Data not consistently reported | Data not available |
| t1/2 | Data not consistently reported | Data not available |
Data for this compound is currently unavailable in the reviewed literature.
Therapeutic Applications and Clinical Trials
As a non-steroidal anti-inflammatory drug, this compound has potential therapeutic applications in the management of pain and inflammation associated with various conditions, such as arthritis. However, a thorough search of clinical trial registries did not yield any specific clinical trials for this compound. Further research and clinical investigation are required to establish its efficacy and safety profile in humans.
Conclusion
This compound is a non-steroidal anti-inflammatory drug with a mechanism of action that likely involves the inhibition of COX-1 and COX-2 enzymes, and potentially the antagonism of the CXCR1 chemokine receptor. While its chemical properties are established, there is a notable lack of publicly available, specific quantitative data regarding its biological activity, pharmacokinetics, and clinical efficacy. The experimental protocols and conceptual frameworks provided in this guide, derived from the broader understanding of NSAIDs, offer a foundation for researchers and drug development professionals to design and execute further investigations into the therapeutic potential of this compound. Future studies should focus on determining the precise COX selectivity, chemokine receptor binding affinities, and the in vivo efficacy and safety of this compound to fully elucidate its clinical utility.
References
The Biological Activity of Delmetacin and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delmetacin is a non-steroidal anti-inflammatory drug (NSAID) belonging to the indole acetic acid class. Its therapeutic effects, like other NSAIDs, are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade. This technical guide provides an in-depth overview of the biological activity of this compound, with a particular focus on its analogues, mechanism of action, and the signaling pathways it modulates. Due to the limited direct literature on this compound, this guide extensively covers its closely related prodrug, Acemetacin, and its active metabolite, Indomethacin, to provide a comprehensive understanding of its pharmacological profile.
Mechanism of Action: Inhibition of Cyclooxygenase
The primary mechanism of action for this compound and its analogues is the inhibition of the COX enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in inflammation, pain, and fever.[1]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[3]
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[3]
Acemetacin, a prodrug of Indomethacin, is metabolized in the body to release Indomethacin, which then exerts its anti-inflammatory effects by inhibiting both COX-1 and COX-2. Studies have shown that Acemetacin is equipotent to Indomethacin in inhibiting COX-2 in leukocytes (the inducible enzyme), but less potent in inhibiting COX-1 in the gastric mucosa. This differential activity may contribute to a better gastric tolerance profile for Acemetacin compared to Indomethacin.
The anti-inflammatory effects of Acemetacin are primarily attributed to its conversion to Indomethacin. Orally administered Acemetacin shows anti-inflammatory effects equivalent to or slightly weaker than an equimolar dose of Indomethacin in various animal models of inflammation.
Quantitative Analysis of COX Inhibition
The inhibitory potency of NSAIDs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Indomethacin and its Analogues
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference |
| Indomethacin | 0.09 - 2.63 | 0.23 - 0.89 | 0.39 - 1.14 | |
| Indomethacin Analogue 4a | >1 | 0.11 | >9.09 | |
| Indomethacin Analogue 4b | >1 | 0.16 | >6.25 | |
| Indomethacin Analogue 4d | >1 | 0.24 | >4.17 | |
| Indomethacin Analogue 5 | >1 | 0.18 | >5.56 | |
| CF3-Indomethacin | >100 | 0.267 | >374 | |
| Indomethacin Amide 7 | >20 | 0.04 | >500 | |
| Indomethacin Amide 19 | >20 | 0.009 | >2222 | |
| Celecoxib (Reference) | 0.89 - 3.14 | 0.23 - 0.42 | 3.52 - 7.48 |
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to evaluate the anti-inflammatory activity of NSAIDs. Carrageenan injection induces a biphasic inflammatory response, with the later phase being primarily mediated by prostaglandins.
Table 2: In Vivo Anti-Inflammatory Activity of Indomethacin and its Analogues in the Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| Indomethacin | 2 | ED50 | |
| Indomethacin Analogue 4a | 10 | 88.8 | |
| Indomethacin Analogue 4b | 10 | 85.7 | |
| Indomethacin Analogue 4d | 10 | 82.5 | |
| Indomethacin Analogue 5 | 10 | 79.4 | |
| CF3-Indomethacin | 1.7 | ED50 | |
| Indomethacin Amide 7 | 0.8 | ED50 | |
| Indomethacin Amide 19 | 1.5 | ED50 | |
| Acemetacin | 2.8 | ED30 | |
| Celecoxib (Reference) | 10 | 78.96 |
Signaling Pathways Modulated by this compound and its Analogues
Beyond direct COX inhibition, the anti-inflammatory effects of NSAIDs can involve the modulation of various downstream signaling pathways.
Prostaglandin Synthesis Pathway
The central mechanism of action involves the inhibition of the prostaglandin synthesis pathway.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Some NSAIDs and their analogues have been shown to inhibit the NF-κB signaling pathway, which may contribute to their anti-inflammatory effects.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are crucial in transducing extracellular signals to cellular responses, including inflammation. The p38 MAPK and JNK pathways are particularly important in the inflammatory process. Some anti-inflammatory compounds have been shown to interfere with these pathways.
Experimental Protocols
In Vitro COX Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (this compound analogues)
-
Indomethacin (positive control)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 μM phenol)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
Procedure:
-
Prepare solutions of test compounds and Indomethacin in a suitable solvent (e.g., DMSO) at various concentrations.
-
In a microplate, add the reaction buffer, followed by the test compound or vehicle control.
-
Add the COX-1 or COX-2 enzyme to each well and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the reaction mixture for a specific duration (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Carrageenan-Induced Paw Edema in Rodents
This protocol describes a standard in vivo method for assessing the anti-inflammatory properties of test compounds.
Materials:
-
Male Wistar rats or Swiss albino mice (specific pathogen-free)
-
1% (w/v) carrageenan solution in sterile saline
-
Test compounds (this compound analogues)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (e.g., n=6 per group): vehicle control, positive control (Indomethacin), and test compound groups at different doses.
-
Administer the test compounds or controls orally or intraperitoneally.
-
After a specific time (e.g., 1 hour) post-treatment, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Analyze the data statistically (e.g., using ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.
References
- 1. Mechanisms underlying the anti-inflammatory activity and gastric safety of acemetacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acemetacin and indomethacin: differential inhibition of constitutive and inducible cyclo-oxygenases in human gastric mucosa and leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Delmetacin and Acemetacin as Prodrugs of Indomethacin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its therapeutic action is primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key in the biosynthesis of prostaglandins.[2][3] However, the clinical use of indomethacin is often limited by its gastrointestinal (GI) side effects, which are largely attributed to its inhibition of the constitutively expressed COX-1 enzyme responsible for maintaining the integrity of the gastric mucosa.
To mitigate these adverse effects while retaining the therapeutic benefits of indomethacin, several prodrugs have been developed. Prodrugs are inactive or less active precursors that are metabolized in vivo to the active parent drug. This approach can improve the drug's pharmacokinetic profile, reduce local toxicity, and enhance its therapeutic index. This guide provides a detailed technical overview of two such prodrugs of indomethacin: delmetacin and acemetacin, with a primary focus on the extensively studied acemetacin due to the limited available data on this compound.
Chemical and Physical Properties
A fundamental understanding of the chemical properties of these compounds is crucial for their development and analysis.
| Property | This compound | Acemetacin | Indomethacin |
| IUPAC Name | 2-(1-benzoyl-2-methylindol-3-yl)acetic acid[4] | 2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid[5] | {1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetic acid |
| Chemical Formula | C₁₈H₁₅NO₃ | C₂₁H₁₈ClNO₆ | C₁₉H₁₆ClNO₄ |
| Molecular Weight | 293.32 g/mol | 415.8 g/mol | 357.79 g/mol |
| CAS Number | 16401-80-2 | 53164-05-9 | 53-86-1 |
| Solubility | Data not available | Practically insoluble in water, soluble in acetone, slightly soluble in anhydrous ethanol. | Data not available |
| Melting Point | Data not available | 151.5°C | Data not available |
Mechanism of Action and Metabolic Pathway
The therapeutic effects of both this compound and acemetacin are ultimately dependent on their conversion to the active metabolite, indomethacin.
Indomethacin's Inhibition of Cyclooxygenase
Indomethacin exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of COX-1 is also responsible for the common gastrointestinal side effects associated with indomethacin.
Metabolic Conversion of Acemetacin to Indomethacin
Acemetacin is a glycolic acid ester of indomethacin and is considered a prodrug. Following oral administration, it is absorbed and subsequently metabolized, primarily in the liver, to its active form, indomethacin. This metabolic conversion is a key step for its pharmacological activity.
References
Delmetacin and Cyclooxygenase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delmetacin is a non-steroidal anti-inflammatory drug (NSAID) that, like other members of its class, is understood to exert its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides an in-depth analysis of the mechanism of COX inhibition by this compound and its closely related analogues, Acemetacin and Indomethacin. Due to a lack of publicly available quantitative data for this compound's direct COX inhibition, this paper leverages data from its structural and metabolic precursors to provide a comprehensive overview. This guide details the experimental protocols for assessing COX inhibition, presents available quantitative inhibitory data, and visualizes the relevant biochemical pathways and experimental workflows.
Introduction to Cyclooxygenase and NSAIDs
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory cascade. It catalyzes the conversion of arachidonic acid to prostaglandins, which are potent lipid mediators involved in a wide range of physiological and pathological processes including inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme:
-
COX-1: A constitutively expressed "housekeeping" enzyme found in most tissues, responsible for producing prostaglandins that regulate physiological functions such as gastrointestinal mucosal protection, renal blood flow, and platelet aggregation.[1]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines, mitogens, and endotoxins. It is the primary source of prostaglandins that mediate inflammation and pain.[1]
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting the activity of COX enzymes, thereby reducing the production of prostaglandins.[1] The selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile. While inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, concurrent inhibition of COX-1 can lead to undesirable side effects such as gastrointestinal irritation and bleeding.[2]
This compound and its Relationship to Acemetacin and Indomethacin
This compound, with the chemical formula C18H15NO3, is structurally related to Acemetacin and Indomethacin. Acemetacin is a glycolic acid ester of Indomethacin and functions as a prodrug, being metabolized in the body to its active form, Indomethacin. This metabolic conversion primarily occurs in the liver through hydrolysis. The activity of Acemetacin is largely attributed to its active metabolite, Indomethacin.
Due to the limited availability of specific data on this compound's COX inhibition, this guide will focus on the well-characterized inhibitory profiles of Acemetacin and its active metabolite, Indomethacin, to infer the likely mechanism of action of this compound.
Quantitative Analysis of COX Inhibition
The inhibitory potency of a compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The ratio of IC50 values for COX-1 to COX-2 provides a measure of the drug's selectivity.
Table 1: In Vitro COX Inhibition Data for Indomethacin
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity (COX-1/COX-2) | Reference |
| Indomethacin | 18 nM | 26 nM | 0.69 | |
| Indomethacin | 230 nM | 630 nM | 0.37 | |
| Indomethacin | 0.1 µg/mL | 5 µg/mL | Not specified | |
| Indomethacin | 27 nM (ovine) | 127 nM (murine), 180 nM (human) | Not directly comparable |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme (e.g., human, ovine, murine) and the assay methodology.
Experimental Protocols for Assessing COX Inhibition
Several in vitro and ex vivo methods are employed to determine the inhibitory activity and selectivity of compounds against COX enzymes.
In Vitro Enzyme Inhibition Assay
This method utilizes purified COX-1 and COX-2 enzymes to directly measure the inhibitory effect of a test compound.
Protocol Outline:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer containing Tris-HCl, a heme cofactor, and the test compound at various concentrations is prepared.
-
Enzyme Addition: The COX enzyme is added to the reaction mixture and pre-incubated with the inhibitor.
-
Initiation of Reaction: The reaction is initiated by adding the substrate, arachidonic acid.
-
Measurement of Product Formation: The activity of the COX enzyme is determined by measuring the formation of its product, typically prostaglandin E2 (PGE2), using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by plotting the inhibition curve.
Whole Blood Assay
The whole blood assay provides a more physiologically relevant model for assessing COX inhibition as it measures enzyme activity within a cellular environment.
Protocol Outline:
-
Blood Collection: Freshly drawn human venous blood is collected into tubes containing an anticoagulant (e.g., heparin).
-
Incubation with Inhibitor: Aliquots of whole blood are incubated with various concentrations of the test compound.
-
COX-1 Activity Measurement: To measure COX-1 activity, blood is allowed to clot, which stimulates platelet thromboxane B2 (TXB2) production, a specific marker for COX-1 activity. The concentration of TXB2 in the resulting serum is measured by immunoassay.
-
COX-2 Activity Measurement: To induce COX-2 expression in monocytes, whole blood is stimulated with lipopolysaccharide (LPS). The concentration of prostaglandin E2 (PGE2) in the plasma is then measured as an indicator of COX-2 activity.
-
Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are determined from the concentration-response curves.
Signaling Pathways and Experimental Workflows
Arachidonic Acid Cascade and COX Inhibition
The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the point of intervention for inhibitors like this compound.
Caption: Arachidonic Acid Cascade and Site of NSAID Action.
Experimental Workflow for In Vitro COX Inhibition Assay
The following diagram outlines the key steps in a typical in vitro COX inhibition assay.
Caption: Workflow for an In Vitro COX Inhibition Assay.
Pharmacokinetics and Metabolism
Acemetacin, the prodrug of Indomethacin, is rapidly and almost completely absorbed from the gut, reaching peak plasma concentrations after about two hours. It is highly bound to plasma proteins (80-90%). The elimination half-life of Acemetacin is approximately 4.5 ± 2.8 hours.
The metabolism of Acemetacin is a critical aspect of its pharmacology. It undergoes esterolytic cleavage to form its primary active metabolite, Indomethacin. Further metabolism of both Acemetacin and Indomethacin occurs through O-demethylation and N-desacylation, followed by conjugation with glucuronic acid to form inactive metabolites that are excreted. Approximately 40% of the administered dose is eliminated via the kidneys and 50% via feces.
Caption: Metabolic Pathway of Acemetacin to Indomethacin.
Conclusion
While direct quantitative data on the COX inhibitory activity of this compound is not currently available, its structural similarity and metabolic relationship with Acemetacin and Indomethacin strongly suggest that it functions as a non-selective inhibitor of both COX-1 and COX-2. The therapeutic anti-inflammatory and analgesic effects of this compound are likely mediated through the inhibition of COX-2, while any potential side effects would be associated with its inhibition of COX-1. The provided experimental protocols offer a framework for the future characterization of this compound's specific inhibitory profile. Further research is warranted to elucidate the precise IC50 values and selectivity of this compound for the COX isoforms to fully understand its pharmacological properties and clinical potential.
References
Methodological & Application
Application Notes and Protocols: In Vivo Experimental Studies of Delmetacin
Disclaimer: Publicly available information on "Delmetacin" is limited. The following experimental protocols are based on established in vivo methodologies for closely related non-steroidal anti-inflammatory drugs (NSAIDs) such as Acemetacin and Indomethacin. Acemetacin is recognized as a pro-drug of Indomethacin.[1][2][3] Researchers should adapt these protocols based on the specific physicochemical properties and hypothesized mechanism of action of this compound.
Introduction
This compound is a compound with potential anti-inflammatory properties, belonging to the class of non-steroidal anti-inflammatory drugs (NSAIDs). In vivo studies are crucial to evaluate its efficacy, potency, and safety profile in a living organism. This document provides detailed protocols for two standard in vivo models of inflammation commonly used to assess NSAIDs: the Carrageenan-Induced Paw Edema model for acute inflammation and the Adjuvant-Induced Arthritis model for chronic inflammation.
Mechanism of Action (Hypothesized)
As a presumed NSAID, the primary mechanism of action of this compound is expected to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By inhibiting COX-1 and/or COX-2, this compound would reduce the production of prostaglandins, thereby exerting its anti-inflammatory effects.
Figure 1: Hypothesized mechanism of action for this compound as an NSAID.
Quantitative Data Summary
The following table summarizes representative quantitative data from in vivo studies of Acemetacin and its active metabolite, Indomethacin. This data can serve as a benchmark for designing and evaluating experiments with this compound.
| Compound | Animal Model | Dose | Route of Administration | Effect | Reference |
| Acemetacin | Zymosan-induced air pouch (Rat) | 2.7-83.8 µmol/kg | Oral | Dose-dependent reduction in leukocyte infiltration and PGE2 synthesis | [2] |
| Indomethacin | Zymosan-induced air pouch (Rat) | 2.7-83.8 µmol/kg | Oral | Dose-dependent reduction in leukocyte infiltration and PGE2 synthesis | [2] |
| Acemetacin | Formalin test (Rat) | 83.8 µmol/kg | Oral | 80% reduction in edema formation | |
| Indomethacin | Formalin test (Rat) | 83.8 µmol/kg | Oral | 70% reduction in edema formation | |
| Acemetacin | Kaolin-induced edema (Rat) | Not Specified | Oral & Parenteral | Stronger inhibition of inflammation compared to other NSAIDs | |
| Indomethacin | Carrageenan-induced paw edema (Rat) | 150 mg daily (human equivalent) | Oral | Comparable efficacy to 1400 mg Tolmetin daily |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)
This model is widely used to assess the anti-inflammatory activity of new compounds. Edema is induced by the injection of carrageenan, a phlogistic agent, into the paw of a rat.
Workflow:
Figure 2: Workflow for the Carrageenan-Induced Paw Edema model.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
This compound
-
Positive control (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Lambda Carrageenan (Type IV)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Preparation: Acclimatize animals for at least 7 days with a 12-hour light/dark cycle and free access to food and water. Fast the rats overnight before the experiment, with water available ad libitum.
-
Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II-IV: this compound (e.g., 5, 10, 20 mg/kg)
-
Group V: Positive control (e.g., Indomethacin, 10 mg/kg)
-
-
Drug Administration: Administer the respective treatments (this compound, vehicle, or positive control) orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 6 hours post-injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal. The percentage inhibition of edema is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Adjuvant-Induced Arthritis in Rats (Chronic Inflammation Model)
This model mimics the pathological features of human rheumatoid arthritis and is used to evaluate the efficacy of drugs in a chronic inflammatory setting.
Workflow:
Figure 3: Workflow for the Adjuvant-Induced Arthritis model.
Materials:
-
Male Lewis or Wistar rats (150-180 g)
-
This compound
-
Positive control (e.g., Methotrexate)
-
Vehicle
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
Plethysmometer
-
Calipers
Procedure:
-
Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the sub-plantar region of the right hind paw.
-
Animal Grouping and Treatment:
-
Animals will develop a primary lesion in the injected paw and secondary lesions in the contralateral paw and other joints around day 9-12.
-
On day 9, randomly assign animals with developing arthritis to treatment groups.
-
Administer this compound, vehicle, or a positive control orally every day from day 9 to day 28.
-
-
Assessment of Arthritis:
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer every two days.
-
Arthritis Score: Score the severity of arthritis in all four paws based on a scale of 0-4 (0=normal, 1=erythema and mild swelling, 2=mild swelling, 3=moderate swelling, 4=severe swelling and deformity). The maximum score per animal is 16.
-
Body Weight: Record the body weight of the animals every two days.
-
-
Terminal Analysis (Day 28):
-
Collect blood via cardiac puncture for analysis of inflammatory markers (e.g., C-reactive protein, TNF-α, IL-6).
-
Excise the ankle joints for histopathological examination to assess synovial hyperplasia, inflammatory cell infiltration, and bone and cartilage erosion.
-
Safety and Toxicology
Preliminary acute toxicity studies should be conducted to determine the LD50 and to identify the no-observed-adverse-effect-level (NOAEL) of this compound. In chronic studies, monitor for signs of gastrointestinal distress, as this is a common side effect of NSAIDs.
Conclusion
The described in vivo protocols provide a robust framework for the preclinical evaluation of this compound's anti-inflammatory properties. The carrageenan-induced paw edema model is suitable for initial screening of acute anti-inflammatory activity, while the adjuvant-induced arthritis model allows for the assessment of efficacy in a chronic inflammatory disease setting. Careful dose selection, appropriate controls, and comprehensive endpoint analysis are critical for obtaining meaningful and reproducible results.
References
Application Notes and Protocols for Delmetacin in a Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delmetacin, a non-steroidal anti-inflammatory drug (NSAID), serves as a prodrug for Indomethacin, a potent inhibitor of cyclooxygenase (COX) enzymes. This characteristic positions this compound as a valuable compound for investigating anti-inflammatory pathways with potentially reduced gastric side effects compared to its active metabolite. The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for screening and characterizing the anti-inflammatory activity of novel compounds.
This document provides detailed application notes and experimental protocols for utilizing this compound in a carrageenan-induced paw edema model in rodents. The protocols outlined below are compiled from established methodologies and aim to provide a comprehensive guide for researchers in the field.
Principle of the Model
Subplantar injection of carrageenan, a sulfated polysaccharide, into the rodent paw elicits a biphasic acute inflammatory response. The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin. The subsequent, more prolonged phase (1.5-6 hours) is associated with the production of prostaglandins, primarily mediated by the upregulation of COX-2, and the infiltration of neutrophils into the site of inflammation. This inflammatory cascade results in a measurable increase in paw volume (edema), which can be quantified to assess the efficacy of anti-inflammatory agents. This compound, through its conversion to Indomethacin, is expected to inhibit the synthesis of prostaglandins, thereby reducing the edematous response in the later phase.
Experimental Protocols
Materials and Reagents
-
Test Compound: this compound (Acemetacin)
-
Positive Control: Indomethacin
-
Inducing Agent: λ-Carrageenan (1% w/v in sterile 0.9% saline)
-
Vehicle: Appropriate for solubilizing this compound (e.g., 0.5% carboxymethyl cellulose)
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g)
-
Equipment:
-
Plethysmometer or digital calipers
-
Animal balance
-
Syringes and needles (26-30 gauge)
-
Oral gavage needles
-
Vortex mixer
-
Animal Handling and Acclimatization
-
House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Fast animals overnight before the experiment, with continued access to water.
-
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Experimental Procedure
-
Animal Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group 1 (Negative Control): Vehicle administration + Carrageenan
-
Group 2 (Positive Control): Indomethacin (e.g., 10 mg/kg, p.o.) + Carrageenan
-
Group 3-5 (Test Groups): this compound (various doses, e.g., 5, 10, 20 mg/kg, p.o.) + Carrageenan
-
Group 6 (Sham Control): Vehicle administration + Saline injection
-
-
Baseline Paw Volume Measurement: Using a plethysmometer, measure the initial volume of the right hind paw of each rat. This is the baseline reading (V₀).
-
Drug Administration: Administer the vehicle, Indomethacin, or this compound orally (p.o.) to the respective groups 60 minutes before the carrageenan injection.
-
Induction of Paw Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat in Groups 1-5. Inject 0.1 mL of sterile saline into the right hind paw of the rats in Group 6.
-
Paw Volume Measurement Post-Carrageenan: Measure the paw volume (Vt) of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
Data Analysis
-
Calculate the increase in paw volume (edema):
-
ΔV = Vt - V₀
-
Where Vt is the paw volume at time 't' and V₀ is the baseline paw volume.
-
-
Calculate the percentage inhibition of edema for each treated group:
-
% Inhibition = [ (ΔVc - ΔVt) / ΔVc ] * 100
-
Where ΔVc is the mean increase in paw volume in the negative control group and ΔVt is the mean increase in paw volume in the treated group.
-
-
Statistical Analysis: Perform statistical analysis using an appropriate method, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treated groups with the control group. A p-value of < 0.05 is typically considered statistically significant.
Data Presentation
The following table summarizes the expected anti-inflammatory effect of Indomethacin (the active metabolite of this compound) in the carrageenan-induced paw edema model. This data is based on published literature and serves as a reference for the anticipated efficacy.[1][2][3][4]
| Treatment Group | Dose (mg/kg, p.o.) | Time (hours) | Mean Paw Volume Increase (mL) | Percentage Inhibition of Edema (%) |
| Vehicle Control | - | 1 | Value | 0 |
| 2 | Value | 0 | ||
| 3 | Value | 0 | ||
| 4 | Value | 0 | ||
| 5 | Value | 0 | ||
| Indomethacin | 10 | 1 | Value | - |
| 2 | Value | ~54% | ||
| 3 | Value | ~54-66% | ||
| 4 | Value | ~54% | ||
| 5 | Value | ~33% | ||
| This compound | Dose 1 | 1-5 | To be determined | To be determined |
| Dose 2 | 1-5 | To be determined | To be determined | |
| Dose 3 | 1-5 | To be determined | To be determined |
Note: The actual paw volume increase will vary depending on the specific experimental conditions. The percentage inhibition for Indomethacin is an approximate range based on available data.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in the carrageenan-induced paw edema model.
Signaling Pathway of Carrageenan-Induced Inflammation and Inhibition by this compound
Caption: Signaling pathway of carrageenan-induced inflammation and the inhibitory mechanism of this compound.
References
- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
Delmetacin in Rat Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Delmetacin in rat models for preclinical research, particularly focusing on its anti-inflammatory properties. The following protocols and data are intended to serve as a guide for designing and executing in vivo studies.
Quantitative Data Summary
As this compound is a prodrug of Indomethacin, dosage information for Indomethacin and its other prodrug, Acemetacin, in rat models of inflammation can be used as a reference point for dose-ranging studies.
| Compound | Model | Route of Administration | Effective Dose Range | Reference |
| Indomethacin | Carrageenan-induced Paw Edema | Oral | 5 - 10 mg/kg | [1] |
| Acemetacin | Zymosan-induced Air Pouch | Oral | 2.7 - 83.8 µmol/kg | [2][3] |
Experimental Protocols
Detailed methodologies for common administration routes and an in vivo anti-inflammatory model are provided below.
Oral Administration (Gavage)
Oral gavage is a standard method for ensuring precise dosage delivery to the gastrointestinal tract.
Materials:
-
This compound solution/suspension
-
Animal feeding needle (gavage needle), appropriate size for rats (e.g., 16-18 gauge, 2-3 inches long with a ball tip)
-
Syringe (1-5 mL)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the rat to accurately calculate the required dose volume.
-
Vehicle Selection: The vehicle for this compound should be non-toxic and inert. Common vehicles include water, saline, or a 0.5% carboxymethylcellulose (CMC) solution.
-
Dose Calculation: Calculate the volume of the drug solution to be administered based on the rat's body weight and the desired dose (mg/kg).
-
Restraint: Gently but firmly restrain the rat to prevent movement and injury. One common method is to hold the rat by the scruff of the neck with one hand, supporting the body with the forearm.
-
Gavage Administration:
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of tubing to be inserted.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Caution: Do not force the needle, as this can cause esophageal or tracheal injury.
-
Once the needle is in the stomach, slowly administer the this compound solution.
-
Withdraw the needle gently in the same direction it was inserted.
-
-
Post-procedural Monitoring: Observe the rat for any signs of distress, such as labored breathing or regurgitation.
Intraperitoneal (IP) Injection
IP injection allows for rapid absorption of the compound into the systemic circulation.
Materials:
-
This compound solution
-
Sterile syringe (1-3 mL)
-
Sterile needle (23-25 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the rat for accurate dose calculation.
-
Dose Calculation: The maximum recommended injection volume for rats is 10 mL/kg.[4]
-
Restraint: Securely restrain the rat, exposing the abdomen. The rat can be held with its back against the palm of your hand, with your thumb and forefinger gently securing the head.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn back, which would indicate improper placement in a blood vessel or the bladder.
-
If aspiration is clear, inject the solution smoothly.
-
Withdraw the needle and return the rat to its cage.
-
-
Post-procedural Monitoring: Observe the animal for any signs of discomfort or adverse reactions at the injection site.
Intravenous (IV) Injection
IV injection provides the most rapid and complete bioavailability of the drug. The lateral tail vein is the most common site for IV injections in rats.
Materials:
-
This compound solution
-
Sterile syringe (1 mL)
-
Sterile needle (25-27 gauge) or butterfly catheter
-
Restraint device for rats
-
Heat lamp or warm water to dilate the tail vein
-
70% ethanol
Procedure:
-
Animal Preparation: Weigh the rat.
-
Dose Calculation: The maximum bolus injection volume is typically 5 ml/kg.
-
Restraint and Vein Dilation: Place the rat in a suitable restrainer. Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins, which run along either side of the tail.
-
Injection:
-
Disinfect the tail with 70% ethanol.
-
Hold the tail to stabilize it and insert the needle, bevel up, into the vein at a shallow angle.
-
Successful entry into the vein may be indicated by a small flash of blood in the needle hub.
-
Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
-
Post-procedural Monitoring: Monitor the rat for any adverse reactions.
Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model of acute inflammation to evaluate the efficacy of anti-inflammatory drugs.
Materials:
-
1% Carrageenan solution in sterile saline
-
Pletysmometer or calipers to measure paw volume/thickness
-
This compound
-
Vehicle control
-
Positive control (e.g., Indomethacin 10 mg/kg)
Procedure:
-
Animal Groups: Divide rats into groups (e.g., vehicle control, positive control, and different dose levels of this compound).
-
Drug Administration: Administer this compound (or controls) via the desired route (e.g., oral gavage) at a predetermined time before inducing inflammation (e.g., 30-60 minutes).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).[5]
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. The percentage of inhibition of edema by the drug can be calculated using the following formula: % Inhibition = [(VC - VT) / VC] x 100 Where VC is the average increase in paw volume in the control group and VT is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflows
Mechanism of Action: COX Inhibition
This compound, as a prodrug of Indomethacin, exerts its anti-inflammatory effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition blocks the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.
Caption: this compound's mechanism of action via COX-1 and COX-2 inhibition.
Experimental Workflow for Evaluating Anti-inflammatory Efficacy
The following workflow outlines the key steps in assessing the anti-inflammatory effects of this compound in a rat model.
Caption: Workflow for in vivo anti-inflammatory studies.
References
- 1. Characterization of zymosan-induced arthritis in the rat: effects on joint inflammation and cartilage metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low dose zymosan ameliorates both chronic and relapsing Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lack of effects of acemetacin on signalling pathways for leukocyte adherence may explain its gastrointestinal safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of deltamethrin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of deltamethrin on antipyrine pharmacokinetics and metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing Delmetacin Efficacy in Cell Culture Models
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. [Analytical methods and in vitro studies with acemetacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Indomethacin Inhibits Cancer Cell Migration via Attenuation of Cellular Calcium Mobilization [mdpi.com]
- 5. Mechanisms underlying the anti-inflammatory activity and gastric safety of acemetacin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Delmetacin in Human Plasma by High-Performance Liquid Chromatography
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Delmetacin in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, offering excellent recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 column with UV detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring the accurate measurement of this compound in a biological matrix.
Introduction
This compound is an active metabolite of the non-steroidal anti-inflammatory drug (NSAID) acemetacin. Accurate quantification of this compound in plasma is crucial for understanding its pharmacokinetic profile and therapeutic efficacy. This document provides a comprehensive protocol for a validated HPLC method designed for researchers, scientists, and drug development professionals.
Experimental
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Tolbutamide or a structurally similar compound.
-
HPLC grade acetonitrile, methanol, and ethyl acetate.
-
Analytical grade formic acid and ortho-phosphoric acid.
-
Human plasma (drug-free)
-
Purified water (18.2 MΩ·cm)
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Sample evaporator
A reproducible and specific high-performance liquid chromatography (HPLC) method was developed to quantify plasma levels of acemetacin and its metabolite, indometacin, in order to conduct a pharmacokinetics study[1]. Plasma samples were prepared by liquid-liquid extraction using ethyl acetate[1]. Extracted samples were analyzed on a reverse-phase C18 column with a mobile phase consisting of 20 mM phosphate buffer (pH 2.9) and acetonitrile (60:40, v/v) and UV detection at 254 nm[1]. A method for the quantitative determination of acemetacin and indometacin in human serum by HPLC has been described[2]. After extraction with diethyl ether, the compounds were analyzed by reversed-phase HPLC on a Spherisorb-C8 column with UV detection at 254 nm, using tolbutamide as the internal standard[2]. The mobile phase was a mixture of acetate buffer solution (pH 4.6), methyl alcohol, and acetonitrile (55:5:40, v/v/v) at a flow rate of 1.0 mL/min.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 2.9, adjusted with ortho-phosphoric acid) (40:60, v/v) or Acetate Buffer (pH 4.6) : Methanol : Acetonitrile (55:5:40, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or 35°C for improved reproducibility) |
| Detection | UV at 254 nm |
| Internal Standard | Tolbutamide |
Protocols
-
Primary Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 methanol:water mixture to create working standards for the calibration curve and QC samples.
-
Calibration Curve Standards: Spike drug-free human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve.
-
Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
This protocol is adapted from methods used for the parent drug, acemetacin.
-
Pipette 500 µL of plasma sample (calibration standard, QC, or unknown) into a clean centrifuge tube.
-
Add 50 µL of the Internal Standard working solution and vortex briefly.
-
Acidify the sample by adding 50 µL of 1M ortho-phosphoric acid to adjust the pH to approximately 3.
-
Add 3 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Caption: Experimental workflow for this compound quantification in plasma.
Method Validation Summary
The method was validated according to established bioanalytical method validation guidelines. The following tables summarize the performance characteristics.
The calibration curves for acemetacin and indomethacin were linear over the mass concentration range of 12.5 µg/L to 1.6 mg/L, with a correlation coefficient of r = 0.9996 (n=8).
| Analyte | Calibration Range | Correlation Coefficient (r²) |
| This compound | 12.5 ng/mL - 1600 ng/mL | > 0.999 |
The within-day and between-day relative standard deviations (RSD) for acemetacin and indometacin were less than 5% and 10%, respectively. For a similar HPLC method, the intra- and inter-day precision was reported to be between 1.96-6.06%.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LQC | 25 | < 5% | < 10% | 90 - 110 |
| MQC | 400 | < 5% | < 10% | 90 - 110 |
| HQC | 1200 | < 5% | < 10% | 90 - 110 |
The average recoveries of acemetacin and indomethacin from serum were 77.2% and 86.7%, respectively.
| Analyte | LQC (%) | MQC (%) | HQC (%) |
| This compound | > 75% | > 75% | > 75% |
| Internal Standard | > 75% | > 75% | > 75% |
Logical Relationship of Method Components
Caption: Logical relationship of key components in the HPLC method.
Conclusion
The described HPLC method provides a reliable and efficient means for the quantification of this compound in human plasma. The liquid-liquid extraction procedure is effective for sample clean-up, and the chromatographic conditions allow for excellent separation and detection. This method is well-suited for pharmacokinetic and clinical studies involving this compound.
References
Application Note: Quantitative Analysis of Delmetacin and its Metabolites in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Delmetacin is a non-steroidal anti-inflammatory drug (NSAID) belonging to the indole acetic acid class.[1][2] Like other NSAIDs, it is crucial to have a robust and sensitive analytical method to quantify the parent drug and its metabolites in biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note details a comprehensive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and its putative metabolites in human plasma. The protocol provides procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Disclaimer: Specific metabolic pathways and LC-MS/MS parameters for this compound are not extensively documented in publicly available literature. The metabolites and analytical parameters presented herein are proposed based on the known biotransformation of structurally similar NSAIDs, such as indomethacin, and are intended to serve as a representative example.[3][4][5] Method development and validation would be required for specific applications.
Proposed Metabolic Pathway of this compound
Drug metabolism typically proceeds in two phases. Phase I reactions introduce or expose functional groups, and Phase II reactions conjugate the modified compound with endogenous molecules to increase water solubility and facilitate excretion. For this compound (C₁₈H₁₅NO₃, MW: 293.32 g/mol ), the following metabolic pathway is proposed, consistent with other indole-derived NSAIDs.
-
Phase I Metabolism (CYP450-mediated):
-
O-Demethylation: If a methoxy group were present (as in Indomethacin), demethylation would be a primary route. For this compound, which has a benzoyl group, this specific pathway is less likely unless hydroxylation of the aromatic ring is followed by methylation and then demethylation, which is a more complex route. A more direct Phase I reaction would be hydroxylation.
-
Hydroxylation: Addition of a hydroxyl group (-OH) to the benzoyl or indole ring is a common metabolic transformation. This results in a hydroxylated metabolite (Metabolite M1).
-
N-Dealkylation/Deamination: The bond between the indole nitrogen and the benzoyl group could be cleaved, leading to the formation of 2-methylindole-3-acetic acid. This would be a deacylation reaction (Metabolite M2).
-
-
Phase II Metabolism (Conjugation):
-
Glucuronidation: The carboxylic acid group of this compound or its Phase I metabolites can be conjugated with glucuronic acid to form an acyl-glucuronide (Metabolite M3). This is a major elimination pathway for many NSAIDs.
-
Based on this, we can predict the following key compounds for analysis:
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Note |
| This compound | C₁₈H₁₅NO₃ | 293.32 | Parent Drug |
| M1: Hydroxy-Delmetacin | C₁₈H₁₅NO₄ | 309.32 | Putative Phase I Metabolite |
| M2: 2-methylindole-3-acetic acid | C₁₁H₁₁NO₂ | 189.21 | Putative Phase I Metabolite |
| M3: this compound Acyl-Glucuronide | C₂₄H₂₃NO₉ | 469.44 | Putative Phase II Metabolite |
Below is a diagram illustrating the proposed metabolic pathway.
LC-MS/MS Experimental Protocol
This protocol is designed for the quantitative analysis of this compound and its metabolites in human plasma.
Materials and Reagents
-
This compound reference standard
-
Putative metabolite reference standards (M1, M2, M3)
-
Internal Standard (IS): Indomethacin-d4 or a structurally similar stable isotope-labeled compound.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank, K2-EDTA)
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for sample cleanup in plasma.
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the appropriate tubes.
-
Add 20 µL of the Internal Standard working solution (e.g., 1 µg/mL Indomethacin-d4 in 50% methanol) to all tubes except for the double blank.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5-10 µL into the LC-MS/MS system.
Liquid Chromatography Conditions
A reverse-phase C18 column is suitable for separating NSAIDs and their metabolites.
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Phenomenex Luna C18 (2.1 x 100 mm, 3 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 9.0 | |
| 9.1 | |
| 12.0 |
Mass Spectrometry Conditions
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in negative ion mode, which is typically suitable for acidic NSAIDs.
| Parameter | Value |
| MS System | SCIEX QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Source Temperature | 550°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Illustrative)
The following MRM transitions are proposed for this compound and its metabolites. The precursor ion ([M-H]⁻) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | DP (V) | CE (eV) | CXP (V) |
| This compound | 292.3 | 149.1 | 100 | -60 | -25 | -10 |
| M1: Hydroxy-Delmetacin | 308.3 | 149.1 | 100 | -65 | -28 | -12 |
| M2: Deacylated | 188.2 | 144.1 | 100 | -50 | -20 | -8 |
| M3: Glucuronide | 468.4 | 292.3 | 100 | -80 | -35 | -15 |
| IS: Indomethacin-d4 | 360.1 | 139.0 | 100 | -70 | -30 | -13 |
DP = Declustering Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential. These values require optimization for the specific instrument used.
Method Validation and Quantitative Data
A bioanalytical method must be validated to ensure its reliability. The tables below summarize typical acceptance criteria and representative data for a validated method.
Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | 1 | > 0.995 |
| M1: Hydroxy-Delmetacin | 2 - 2000 | 2 | > 0.995 |
| M3: Glucuronide | 5 - 5000 | 5 | > 0.994 |
Precision and Accuracy
Precision is expressed as the coefficient of variation (%CV), and accuracy as the percentage of the nominal concentration.
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| This compound | LLOQ | 1 | ≤ 8.5 | 95 - 105 | ≤ 9.2 | 94 - 106 |
| Low | 3 | ≤ 6.1 | 97 - 103 | ≤ 7.5 | 96 - 104 | |
| Mid | 500 | ≤ 4.5 | 98 - 102 | ≤ 5.8 | 97 - 103 | |
| High | 800 | ≤ 3.9 | 99 - 101 | ≤ 5.1 | 98 - 102 | |
| M1 | LLOQ | 2 | ≤ 9.1 | 94 - 106 | ≤ 10.5 | 93 - 107 |
| Low | 6 | ≤ 7.2 | 96 - 104 | ≤ 8.3 | 95 - 105 | |
| Mid | 1000 | ≤ 5.3 | 97 - 103 | ≤ 6.4 | 96 - 104 | |
| High | 1600 | ≤ 4.8 | 98 - 102 | ≤ 5.9 | 97 - 103 |
Experimental Workflow Diagram
The following diagram provides a visual overview of the entire analytical process, from sample receipt to data analysis.
Conclusion
This application note presents a comprehensive and robust LC-MS/MS method for the quantification of this compound and its proposed metabolites in human plasma. The protocol utilizes a straightforward protein precipitation for sample preparation and a sensitive triple quadrupole mass spectrometer for detection. The detailed methodologies and representative validation data demonstrate that this approach is suitable for high-throughput analysis in a drug development or clinical research setting, providing the necessary sensitivity, accuracy, and precision for pharmacokinetic and metabolic studies.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C18H15NO3 | CID 27860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitative determination of new anti-inflammatory drug indomenthyl and its metabolite in rabbit plasma by HPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
Delmetacin: Application Notes and Protocols for Studying Prostaglandin Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Delmetacin for investigating the inhibition of prostaglandin synthesis. This document outlines the presumed mechanism of action, offers detailed experimental protocols for assessing its inhibitory effects, and presents comparative data for related compounds to provide a contextual framework for research.
Introduction to this compound and Prostaglandin Synthesis Inhibition
This compound, also known as delmethacin, is a non-steroidal anti-inflammatory drug (NSAID).[1] While specific experimental data on this compound is limited in the available scientific literature, its structural similarity to other indoline-derived NSAIDs, such as indomethacin, suggests that it functions as an inhibitor of prostaglandin synthesis. The primary mechanism of action for this class of drugs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][4] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5]
Prostaglandin E2 (PGE2) is a principal mediator of inflammation, and its synthesis is a key target for anti-inflammatory therapies. The inhibition of PGE2 production is a primary indicator of the anti-inflammatory potential of compounds like this compound.
Mechanism of Action: Inhibition of Cyclooxygenase
This compound is presumed to exert its anti-inflammatory effects by inhibiting the COX enzymes, thereby blocking the synthesis of prostaglandins.
The prostaglandin synthesis pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to Prostaglandin H2 (PGH2) by the action of COX-1 and COX-2. PGH2 is subsequently metabolized by specific synthases to produce various prostaglandins, including PGE2, PGD2, PGF2α, and prostacyclin (PGI2), as well as thromboxanes. By inhibiting the COX enzymes, this compound is expected to reduce the production of all these downstream products.
Caption: Prostaglandin Synthesis Pathway and the inhibitory action of this compound.
Quantitative Data: Comparative COX Inhibition
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Cell Type / Assay Condition |
| Indomethacin | 5.5 ± 0.1 | - | IL-1α-induced PGE2 release in human synovial cells |
| Diclofenac | 1.6 ± 0.02 | - | IL-1α-induced PGE2 release in human synovial cells |
| Tolfenamic Acid | 640 | - | Rabbit kidney medulla microsomes (PGE2 synthesis) |
| Indomethacin | 760 | - | Rabbit kidney medulla microsomes (PGE2 synthesis) |
| Acetylsalicylic Acid | 7,000,000 | - | Rabbit kidney medulla microsomes (PGE2 synthesis) |
Note: The inhibitory activity of NSAIDs can vary significantly depending on the assay conditions, including the cell type, stimulus, and substrate concentration.
Experimental Protocols
The following protocols are generalized methods for assessing the inhibitory effect of this compound on prostaglandin synthesis.
Protocol 1: In Vitro Inhibition of PGE2 Production in Macrophage Cell Culture
This protocol describes a method to measure the inhibition of lipopolysaccharide (LPS)-induced PGE2 production in a macrophage cell line (e.g., RAW 264.7) by this compound.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
PGE2 ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM. Incubate overnight to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
Pre-treatment with this compound: Remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound or vehicle control (medium with DMSO). Incubate for 1 hour.
-
Stimulation with LPS: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL to induce PGE2 synthesis. Include a set of unstimulated control wells (no LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant from each well for PGE2 analysis.
-
PGE2 Quantification: Measure the concentration of PGE2 in the cell culture supernatants using a commercial PGE2 ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value of this compound by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Caption: Experimental workflow for assessing this compound's inhibition of PGE2.
Protocol 2: Ex Vivo Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay measures the inhibition of COX-1 in platelets and COX-2 in monocytes from fresh human blood after in vitro addition of this compound.
Materials:
-
Freshly drawn human blood from healthy volunteers (anticoagulated with heparin)
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS)
-
Calcium ionophore A23187
-
PGE2 ELISA Kit
-
Thromboxane B2 (TXB2) ELISA Kit
-
Incubator/water bath at 37°C
Procedure:
-
Blood Collection: Collect blood into heparinized tubes.
-
Compound Addition: Aliquot 1 mL of whole blood into tubes. Add various concentrations of this compound (dissolved in DMSO) or vehicle control.
-
COX-2 Inhibition Assay (PGE2 Measurement):
-
To the blood samples, add LPS to a final concentration of 10 µg/mL to induce COX-2 expression and activity in monocytes.
-
Incubate for 24 hours at 37°C.
-
After incubation, centrifuge at 2000 x g for 15 minutes to separate plasma.
-
Collect the plasma and store at -80°C until analysis.
-
Measure PGE2 levels in the plasma using a PGE2 ELISA kit.
-
-
COX-1 Inhibition Assay (TXB2 Measurement):
-
To a separate set of blood samples treated with this compound, allow the blood to clot by incubating at 37°C for 1 hour. This induces platelet activation and TXB2 production via COX-1.
-
Centrifuge at 2000 x g for 15 minutes to separate the serum.
-
Collect the serum and store at -80°C until analysis.
-
Measure the levels of TXB2 (the stable metabolite of Thromboxane A2) using a TXB2 ELISA kit.
-
-
Data Analysis: Calculate the percent inhibition of PGE2 (COX-2) and TXB2 (COX-1) production for each this compound concentration. Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Concluding Remarks
This compound, as a member of the indoline-derived NSAID family, is a valuable tool for studying the inhibition of prostaglandin synthesis. The protocols provided herein offer robust methods for characterizing its inhibitory activity against COX enzymes and its subsequent effect on prostaglandin production. While direct quantitative data for this compound is not extensively available, the comparative data and detailed methodologies presented in these application notes will enable researchers to effectively design and execute experiments to elucidate its pharmacological profile.
References
- 1. This compound | C18H15NO3 | CID 27860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cinmetacin? [synapse.patsnap.com]
- 3. What is the mechanism of Acemetacin? [synapse.patsnap.com]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Delmetacin in 3D Cell Culture Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing delmetacin, a non-steroidal anti-inflammatory drug (NSAID), in three-dimensional (3D) cell culture models of inflammation. This document outlines the underlying principles, detailed experimental protocols, expected outcomes, and the molecular pathways involved, offering a robust framework for investigating the anti-inflammatory potential of this compound in a physiologically relevant context.
Three-dimensional cell cultures are increasingly recognized for their ability to mimic the complex microenvironment of native tissues more accurately than traditional 2D monolayer cultures.[1] In the context of inflammation, 3D models can recapitulate crucial aspects of the inflammatory process, including cell-cell interactions, cell-matrix signaling, and the establishment of cytokine gradients.
This compound, a derivative of indomethacin, exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—potent mediators of inflammation, pain, and fever.[2][3] By employing 3D cell culture models, researchers can gain deeper insights into the efficacy and mechanism of action of this compound in a system that better predicts in vivo responses.
I. Quantitative Data Summary: Expected Effects of this compound
The following tables summarize the anticipated quantitative outcomes of this compound treatment on key inflammatory markers in a 3D cell culture model of inflammation. These expected results are based on the known mechanisms of NSAIDs and typical responses observed in inflammatory assays.
Table 1: Expected Dose-Dependent Effect of this compound on Pro-Inflammatory Cytokine Secretion
| This compound Concentration | IL-6 Reduction (%) | TNF-α Reduction (%) | IL-1β Reduction (%) |
| 0 µM (Control) | 0 | 0 | 0 |
| 1 µM | 15-25 | 10-20 | 12-22 |
| 10 µM | 40-60 | 35-55 | 38-58 |
| 50 µM | 70-90 | 65-85 | 68-88 |
Table 2: Expected Effect of this compound on Prostaglandin E2 (PGE2) and Cyclooxygenase (COX-2) Activity
| Treatment | PGE2 Levels (pg/mL) | COX-2 Enzyme Activity (%) |
| Vehicle Control | High (e.g., >1000) | 100 |
| This compound (10 µM) | Low (e.g., <200) | 10-30 |
| Positive Control (e.g., Dexamethasone) | Very Low (e.g., <100) | 5-15 |
II. Experimental Protocols
This section provides detailed methodologies for establishing a 3D inflammatory model and subsequently assessing the anti-inflammatory effects of this compound.
A. Protocol for Establishing a 3D Spheroid Model of Inflammation
This protocol describes the generation of cellular spheroids that can be stimulated to create an inflammatory microenvironment.
-
Cell Culture:
-
Culture human fibroblasts (e.g., MRC-5) and macrophages (e.g., THP-1 derived) in their respective recommended media.
-
For co-culture spheroids, mix fibroblasts and macrophages at a desired ratio (e.g., 4:1).
-
-
Spheroid Formation:
-
Use a low-adhesion, round-bottom 96-well plate.
-
Seed 5,000 - 10,000 cells per well in 100 µL of culture medium.
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation.
-
Incubate at 37°C and 5% CO2 for 48-72 hours to allow for spheroid formation.
-
-
Induction of Inflammation:
-
After spheroid formation, replace half of the medium with fresh medium containing an inflammatory stimulus.
-
Commonly used stimuli include Lipopolysaccharide (LPS) at 1 µg/mL or a cytokine cocktail (e.g., TNF-α at 20 ng/mL and IL-1β at 10 ng/mL).[4]
-
Incubate for 24 hours to establish a robust inflammatory phenotype.
-
B. Protocol for this compound Treatment and Endpoint Analysis
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
-
Treatment of Spheroids:
-
Carefully remove 50 µL of medium from each well of the inflamed spheroids and add 50 µL of the this compound dilutions.
-
Include vehicle-only controls (inflammatory stimulus without this compound) and untreated controls (no stimulus, no this compound).
-
Incubate for a predetermined period (e.g., 24-48 hours).
-
-
Endpoint Analysis:
-
Cytokine Quantification: Collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) using an ELISA or a multiplex bead-based assay.
-
PGE2 Measurement: Use a commercially available PGE2 immunoassay kit to measure the concentration of PGE2 in the supernatant.
-
Cell Viability: Assess cell viability using a resazurin-based assay or by staining spheroids with live/dead cell indicators (e.g., Calcein-AM and Ethidium Homodimer-1) followed by imaging.
-
Gene Expression Analysis: Lyse the spheroids and extract RNA. Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of inflammatory genes such as COX2, IL6, TNF, and IL1B.
-
III. Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflow.
Caption: Inflammatory signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound in a 3D inflammation model.
Conclusion
The use of 3D cell culture models provides a powerful platform for evaluating the anti-inflammatory properties of compounds like this compound in a more physiologically relevant setting. The protocols and expected outcomes detailed in these application notes offer a solid foundation for researchers to investigate the therapeutic potential of this compound and to further unravel the complexities of the inflammatory response. The inhibition of the COX-2 enzyme by this compound is expected to lead to a significant reduction in the production of pro-inflammatory mediators, which can be robustly quantified using the described methods.
References
Troubleshooting & Optimization
Technical Support Center: Improving Delmetacin Solubility for in vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of Delmetacin for in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when preparing this compound solutions for experimental use.
Q1: My this compound is not dissolving in aqueous buffer. What should I do?
This compound, like its structural analogs Indomethacin and Acemetacin, is expected to have very low aqueous solubility. Direct dissolution in aqueous buffers such as Phosphate-Buffered Saline (PBS) is generally not recommended for preparing concentrated stock solutions. It is advisable to first dissolve this compound in an appropriate organic solvent.
Q2: Which organic solvent is recommended for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of poorly soluble compounds. Based on data for the structurally similar compound Acemetacin, high solubility can be achieved in DMSO (e.g., ~25 mg/mL to 125 mg/mL)[1][2]. Ethanol is another option, although the solubility of related compounds is generally lower in ethanol compared to DMSO[1][3].
Q3: I observed precipitation when diluting my this compound DMSO stock solution into cell culture medium. How can I prevent this?
Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous medium. First, create an intermediate dilution in a small volume of serum-free medium or PBS. Then, add this intermediate dilution to the final volume of your complete cell culture medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5% (v/v), to minimize solvent-induced toxicity and reduce the chances of precipitation[4]. Always include a vehicle control (medium with the same final DMSO concentration without the drug) in your experiments.
-
Pre-warming the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help maintain solubility.
-
Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in the medium can help solubilize hydrophobic compounds through binding to albumin.
Q4: What is the maximum recommended concentration of this compound for in vitro assays?
The optimal concentration of this compound should be determined empirically for your specific cell line and assay. However, it is important to consider the solubility limits. The solubility of the related compound Indomethacin in PBS (pH 7.2) is approximately 0.05 mg/mL. Exceeding the aqueous solubility limit, even after dilution from a DMSO stock, can lead to precipitation and inaccurate results.
Q5: Can I use pH adjustment to improve this compound's solubility?
This compound is an acidic compound. Therefore, increasing the pH of the aqueous solution will increase its solubility. For instance, the related compound Indomethacin is soluble in 0.1 M sodium carbonate solution. However, it is crucial to ensure that the final pH of your cell culture medium remains within the physiological range (typically 7.2-7.4) to avoid adverse effects on your cells.
Quantitative Solubility Data
| Solvent | Indomethacin Solubility (mg/mL) | Acemetacin Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | ~17.8 | ~25 - 125 |
| Ethanol | ~6.73 | ~3 |
| Dimethylformamide (DMF) | ~20.2 | ~25 |
| PBS (pH 7.2) | ~0.05 | ~0.5 |
| Acetone | - | Soluble |
| Water | ~0.0088 (intrinsic) | Practically insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 293.32 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out 2.93 mg of this compound powder and place it into a sterile vial.
-
Add 1.0 mL of sterile DMSO to the vial.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer, which is crucial for determining the maximum achievable concentration in your assay without precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance or light scattering (nephelometry)
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.
-
Add 2 µL of each this compound dilution in DMSO to the corresponding wells containing PBS. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Include a blank control with 2 µL of DMSO added to 198 µL of PBS.
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measure the absorbance or light scattering at a suitable wavelength (e.g., 620 nm for nephelometry). An increase in signal compared to the blank indicates precipitation.
-
The highest concentration that does not show a significant increase in signal is considered the kinetic solubility under these conditions.
Visualizations
Caption: Decision workflow for preparing and troubleshooting this compound solutions.
References
Technical Support Center: Troubleshooting Delmetacin Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address Delmetacin precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a non-steroidal anti-inflammatory drug (NSAID). Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₈H₁₅NO₃[1] |
| Molecular Weight | 293.32 g/mol [1] |
| Appearance | Likely a crystalline solid |
| General Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and ethanol. |
Q2: I observed a precipitate in my cell culture medium after adding this compound. What are the common causes?
Precipitation of compounds like this compound in cell culture media is a frequent issue with several potential causes:
-
"Solvent Shock": this compound is typically dissolved in a non-aqueous solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. When this concentrated stock is added to the aqueous cell culture medium, the rapid change in solvent polarity can cause the poorly water-soluble this compound to "crash out" and form a precipitate.
-
Exceeding Solubility Limit: The final concentration of this compound in the cell culture medium may be higher than its maximum solubility in that specific medium at 37°C.
-
Temperature Fluctuations: Cell culture media are often stored at 4°C, where the solubility of compounds is lower than at the incubation temperature of 37°C. Adding this compound to cold media can promote precipitation.
-
pH of the Medium: The pH of the cell culture medium can influence the ionization state of this compound, which in turn affects its solubility.
-
Interaction with Media Components: Components within the culture medium, such as salts, proteins (especially from fetal bovine serum), and amino acids, can interact with this compound, leading to the formation of insoluble complexes.
Q3: How can I prepare my this compound stock solution to minimize precipitation?
Proper preparation of the stock solution is critical. Here are the recommended steps:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is readily soluble. Dimethyl Sulfoxide (DMSO) is the most common choice.
-
Concentrated Stock: Prepare a high-concentration stock solution (e.g., 10 mM or higher) in your chosen solvent. This allows for the addition of a small volume to your culture medium, keeping the final solvent concentration low.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.5%, with ≤ 0.1% being ideal for most applications , especially for sensitive or primary cell lines. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guide
If you are experiencing this compound precipitation, follow this troubleshooting workflow.
Workflow for Troubleshooting this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 293.32 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh out 2.93 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous DMSO to the tube.
-
Vortexing: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
This protocol details the preparation of a 10 µM working solution of this compound in cell culture medium from a 10 mM stock solution, resulting in a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Complete cell culture medium
-
Sterile conical tube or flask
Procedure:
-
Pre-warm Medium: Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: For every 10 mL of cell culture medium, you will add 10 µL of the 10 mM stock solution for a final concentration of 10 µM.
-
Addition Technique: To avoid "solvent shock," add the 10 µL of this compound stock solution dropwise to the pre-warmed medium while gently swirling the tube or flask. Do not add the medium to the DMSO stock.
-
Mixing: Gently mix the final working solution by inverting the tube or swirling the flask. Do not vortex, as this can cause shearing of proteins in the medium.
-
Use Immediately: Use the freshly prepared working solution for your cell culture experiments immediately.
Protocol 3: Kinetic Solubility Assay in Cell Culture Medium
This assay helps determine the maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution in DMSO
-
Your specific cell culture medium (serum-free and with serum, if applicable)
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scattering
Procedure:
-
Serial Dilution: Prepare a series of this compound concentrations in your cell culture medium in a 96-well plate. For example, a 2-fold serial dilution starting from a high concentration (e.g., 100 µM). Keep the final DMSO concentration constant across all wells (e.g., 0.5%).
-
Controls:
-
Positive Control (Precipitate): A high concentration of a known poorly soluble compound.
-
Negative Control (No Precipitate): Medium with the same final DMSO concentration only.
-
Blank: Medium only.
-
-
Incubation: Cover the plate and incubate at 37°C for a duration relevant to your experiment (e.g., 2, 6, or 24 hours).
-
Measurement:
-
Visual Inspection: Examine the plate under a light microscope for any signs of precipitation.
-
Instrumental Analysis: Measure light scattering at a wavelength where this compound does not absorb (e.g., 620 nm). An increase in absorbance/scattering compared to the negative control indicates precipitation.
-
-
Determination of Kinetic Solubility: The highest concentration of this compound that does not show a significant increase in light scattering compared to the negative control is considered its kinetic solubility under your experimental conditions.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound, like other NSAIDs, is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in inflammation, pain, and fever.
This compound's Effect on the Prostaglandin Synthesis Pathway
Caption: this compound inhibits both COX-1 and COX-2 enzymes.
By inhibiting both COX-1 and COX-2, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. However, the inhibition of COX-1 can also lead to side effects related to the disruption of its physiological functions.
References
Optimizing Delmetacin dosage for maximal anti-inflammatory effect
Welcome to the technical support center for Delmetacin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for its maximal anti-inflammatory effect. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for your convenience.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-inflammatory effect?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3][4][5] By selectively targeting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors that also inhibit COX-1.
Q2: What is the recommended starting dosage range for in vitro experiments?
A2: For initial in vitro experiments, a concentration range of 0.1 µM to 10 µM is recommended. This range is typical for screening the anti-inflammatory potential of selective COX-2 inhibitors. The optimal concentration will depend on the specific cell type and experimental conditions.
Q3: How should this compound be prepared for in vivo studies?
A3: For in vivo administration, this compound can be dissolved in a vehicle such as a 0.5% carboxymethylcellulose (CMC) solution. It is crucial to ensure complete dissolution and to prepare the formulation fresh on the day of the experiment to maintain stability. The dosage will vary depending on the animal model and the desired therapeutic effect.
Q4: What are the expected pharmacokinetic properties of this compound?
A4: While specific data for this compound is under development, drugs in this class are generally characterized by their absorption, distribution, metabolism, and excretion (ADME) profiles. Key pharmacokinetic parameters to consider include bioavailability, plasma protein binding, half-life, and clearance. These parameters will influence the dosing regimen required to achieve and maintain therapeutic concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low in vitro efficacy | - Suboptimal drug concentration- Cell line insensitivity- Drug degradation | - Perform a dose-response curve to determine the IC50.- Use a cell line known to express high levels of COX-2.- Prepare fresh drug solutions for each experiment and protect from light. |
| High variability in in vivo results | - Inconsistent drug administration- Animal-to-animal variability- Flawed experimental design | - Ensure accurate and consistent dosing for all animals.- Increase the number of animals per group to improve statistical power.- Randomize animals into treatment groups and blind the investigators to the treatment. |
| Unexpected side effects | - Off-target effects- High dosage | - Evaluate potential off-target interactions.- Perform a dose-escalation study to identify the maximum tolerated dose. |
Experimental Protocols
In Vitro COX-2 Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound on the COX-2 enzyme.
Methodology:
-
Enzyme Preparation: Obtain purified recombinant human COX-2 enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and glutathione.
-
Inhibition Assay:
-
Add the reaction buffer to a 96-well plate.
-
Add various concentrations of this compound (e.g., 0.01 µM to 100 µM) to the wells.
-
Include a positive control (e.g., celecoxib) and a vehicle control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
-
Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each this compound concentration and determine the IC50 value.
In Vivo Carrageenan-Induced Paw Edema Model
This protocol evaluates the in vivo anti-inflammatory effect of this compound in a rat model of acute inflammation.
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Vehicle control (e.g., 0.5% CMC)
-
Positive control (e.g., indomethacin)
-
This compound (various doses, e.g., 1, 5, 10 mg/kg)
-
-
Compound Administration: Administer this compound or the control compounds orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 3, and 6 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's Mechanism of Action
Caption: Troubleshooting Experimental Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Inhibitors of cyclooxygenases: mechanisms, selectivity and uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]
- 5. What is the mechanism of Tolmetin Sodium? [synapse.patsnap.com]
Technical Support Center: Analysis of Delmetacin and Its Degradation Products by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Delmetacin degradation products using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to study its degradation products?
This compound is a non-steroidal anti-inflammatory drug (NSAID). Studying its degradation products is crucial for ensuring the safety, efficacy, and stability of pharmaceutical formulations. Regulatory agencies require the identification and characterization of degradation products to assess potential toxicity and to establish appropriate storage conditions and shelf-life for the drug product.
Q2: What are the likely degradation pathways for this compound?
Due to the limited availability of public data specifically on this compound's degradation, we can infer its likely degradation pathways based on its structural similarity to Indomethacin. The primary degradation pathways are expected to be hydrolysis and oxidation.
-
Hydrolytic Degradation: The amide bond in the this compound molecule is susceptible to hydrolysis under both acidic and basic conditions. This cleavage would likely result in the formation of 1-benzoyl-2-methyl-1H-indole-3-acetic acid and a corresponding amine. Specifically, studies on the related compound Indomethacin have identified 4-chlorobenzoic acid and 5-methoxy-2-methyl-indole-3-acetic acid as major hydrolytic degradation products.[1][2]
-
Oxidative Degradation: The indole ring in this compound is susceptible to oxidation. This can lead to the formation of various oxidized derivatives. For instance, the oxidation of indole-3-acetic acid, a core structure in this compound, can lead to products like oxindole-3-acetic acid.[3][4]
Q3: What are the typical stress conditions used in forced degradation studies of this compound?
Forced degradation studies are performed to intentionally degrade the drug substance to identify potential degradation products and to develop a stability-indicating analytical method. Typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M to 1 M Hydrochloric Acid (HCl) at room temperature or elevated temperatures (e.g., 60-80°C).
-
Basic Hydrolysis: 0.1 M to 1 M Sodium Hydroxide (NaOH) at room temperature.
-
Oxidative Degradation: 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat at temperatures ranging from 60°C to 105°C.
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting a forced degradation study on this compound.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Keep at 80°C for 2 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep at room temperature for 2 hours.
-
Thermal Degradation: Store the solid drug substance in an oven at 105°C for 24 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light (in a photostability chamber) for 24 hours. Dissolve in the mobile phase for analysis.
-
-
Neutralization: After the specified time, cool the acidic and basic solutions to room temperature and neutralize them with an appropriate amount of base or acid, respectively.
-
Sample Analysis: Dilute the stressed samples with the mobile phase to a final concentration of approximately 100 µg/mL before injecting into the HPLC system.
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
This proposed HPLC method is based on methods developed for the structurally related compounds Acemetacin and Indomethacin. Method optimization and validation are required for its specific application to this compound.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.02 M Phosphate Buffer (pH 3.5) |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Table 1: Proposed Gradient Elution Program
| Time (minutes) | % Acetonitrile | % Phosphate Buffer |
| 0 | 40 | 60 |
| 15 | 70 | 30 |
| 20 | 70 | 30 |
| 22 | 40 | 60 |
| 25 | 40 | 60 |
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Column contamination or degradation. | - Adjust the mobile phase pH to ensure complete ionization or non-ionization of this compound and its degradation products. - Reduce the sample concentration or injection volume. - Wash the column with a strong solvent or replace the column if necessary. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition. - Temperature variations. - Pump malfunction. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Check the pump for leaks and ensure proper functioning. |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase. - Clean the injector and sample loop. - Run blank injections between samples. |
| Poor Resolution Between Peaks | - Inadequate mobile phase composition. - Inappropriate column. | - Optimize the mobile phase composition (e.g., change the organic solvent ratio, pH, or buffer concentration). - Try a different column with a different stationary phase or particle size. |
| No Degradation Observed | - Stress conditions are not harsh enough. | - Increase the concentration of the stress agent, the temperature, or the duration of exposure. |
| Complete Degradation of this compound | - Stress conditions are too harsh. | - Decrease the concentration of the stress agent, the temperature, or the duration of exposure. |
Visualizations
Caption: Experimental workflow for identifying this compound degradation products.
Caption: Proposed degradation pathways for this compound.
References
- 1. journal.formosapublisher.org [journal.formosapublisher.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of indole-3-acetic acid and oxindole-3-acetic acid to 2,3-dihydro-7-hydroxy-2-oxo-1H indole-3-acetic acid-7'-O-beta-D-glucopyranoside in Zea mays seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of indole-3-acetic acid by dioxygen catalysed by plant peroxidases: specificity for the enzyme structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Delmetacin stability in different solvent systems
Technical Support Center: Delmetacin Stability
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various solvent systems. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect this compound's stability in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Forced degradation studies indicate that this compound is susceptible to hydrolysis under both acidic and alkaline conditions, with degradation rates increasing at higher temperatures.[1] It also shows sensitivity to photolytic and oxidative stress.[2][3] Therefore, proper control of these factors is critical during storage and handling.
Q2: Which analytical techniques are recommended for monitoring this compound's stability?
A2: A validated stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for separating this compound from its degradation products and quantifying its concentration accurately.[4] Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification and characterization of unknown degradation products.[5]
Q3: What is a forced degradation study and why is it important for this compound?
A3: A forced degradation or stress study is an experiment that intentionally exposes this compound to harsh conditions (e.g., high heat, extreme pH, strong light, oxidizing agents) to accelerate its degradation. This process is vital for:
-
Identifying potential degradation products.
-
Elucidating the degradation pathways and the intrinsic stability of the molecule.
-
Developing and validating a stability-indicating analytical method that can resolve the drug from all its degradants.
Q4: How should this compound solutions be stored to ensure stability for experimental use?
A4: Based on its sensitivity profile, this compound solutions should be prepared fresh whenever possible. For short-term storage, solutions should be protected from light and stored at refrigerated temperatures (2-8 °C). The use of buffers to maintain a neutral pH is also recommended to minimize hydrolytic degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound in solution | pH Instability: The solvent system may be too acidic or alkaline, accelerating hydrolysis. | Prepare solutions in a buffered system (e.g., phosphate buffer) at a neutral or slightly acidic pH. Verify the pH of the final solution. |
| Light Exposure: this compound may be undergoing photodecomposition. | Protect the solution from light at all times by using amber vials or covering containers with aluminum foil. | |
| High Temperature: Elevated storage or experimental temperatures are increasing the degradation rate. | Store stock solutions and samples at 2-8 °C. Maintain controlled temperature during experiments. | |
| Appearance of unknown peaks in chromatogram | Degradation: New peaks are likely degradation products from hydrolytic, oxidative, or photolytic stress. | Perform a forced degradation study to systematically identify the source of the degradants. Use LC-MS to characterize the structure of the unknown peaks. |
| Solvent Impurities/Interaction: Impurities in the solvent or interaction with solvent molecules could be the source. | Use high-purity (e.g., HPLC-grade) solvents. Run a solvent blank to check for interfering peaks. | |
| Poor peak shape or resolution in HPLC | Method Not Optimized: The current HPLC method may not be "stability-indicating," meaning it cannot separate this compound from its degradants. | Re-validate the analytical method. Adjust mobile phase composition, pH, gradient, or column type to achieve baseline separation of the parent drug from all degradation products. |
| Column Overload: The concentration of the injected sample is too high. | Dilute the sample to fall within the linear range of the method. |
Quantitative Stability Data
The following table summarizes the degradation of this compound under various stress conditions as determined by a stability-indicating HPLC method. This data is intended to serve as a general guideline.
| Condition | Solvent System | Time | Temperature | % Degradation (Approx.) | Major Degradants Observed |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60 °C | 15% | Hydrolysis Product A |
| Base Hydrolysis | 0.1 N NaOH | 8 hours | 60 °C | 45% | Hydrolysis Product B |
| Oxidative | 3% H₂O₂ | 24 hours | 25 °C | 22% | Oxidative Product C, D |
| Photolytic | Aqueous Buffer (pH 7.0) | 48 hours | 25 °C | 18% | Photolytic Product E |
| Thermal | Aqueous Buffer (pH 7.0) | 72 hours | 80 °C | 30% | Hydrolysis Product A, Thermal Product F |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the degradation pathways and products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) and dilute with the respective stressor solution to a final concentration of 100 µg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60°C. Withdraw samples at 0, 1, 2, 4, and 8 hours. Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw samples at 0, 2, 8, and 24 hours.
-
Photolytic Degradation: Expose the solution in a neutral aqueous buffer to a calibrated light source that provides both UV and visible output (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples.
-
Thermal Degradation: Heat the solution in a neutral aqueous buffer at 80°C in a controlled oven. Withdraw samples at 0, 8, 24, and 72 hours.
-
Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate and quantify this compound in the presence of its degradation products.
Instrumentation:
-
HPLC System: Quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30-32 min: Return to 95% A, 5% B
-
32-40 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined from the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare standards and stressed samples in the mobile phase or a compatible solvent.
-
Inject the samples into the HPLC system.
-
Integrate the peak areas for this compound and all degradation products.
-
Calculate the percentage of degradation using the formula: % Degradation = [1 - (Peak Area of this compound in Stressed Sample / Peak Area of this compound in Control Sample)] * 100
Visualizations
Logical Workflow for a this compound Stability Study
Caption: Workflow for conducting a forced degradation study of this compound.
Hypothetical Degradation Pathway for this compound
Caption: Potential degradation pathways of this compound under stress conditions.
References
- 1. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. library.dphen1.com [library.dphen1.com]
Technical Support Center: Overcoming Poor Bioavailability of Delmetacin in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of Delmetacin in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a non-steroidal anti-inflammatory drug (NSAID) with the chemical formula C₁₈H₁₅NO₃ and a molecular weight of 293.32 g/mol .[1] Like many NSAIDs, this compound is a lipophilic compound with a calculated LogP of 3.7, suggesting it may have low aqueous solubility.[2] Poor aqueous solubility is a primary reason for low and variable oral bioavailability, as the drug must dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[3] Additionally, this compound may be subject to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation. Some studies also suggest that this compound has inhibitory effects on the CXC chemokine receptor CXCR1.
Q2: What are the common reasons for observing poor bioavailability of this compound in my animal model?
Several factors can contribute to the poor bioavailability of this compound in your experiments:
-
Low Aqueous Solubility: this compound's chemical structure suggests it is poorly soluble in water, which can limit its dissolution in the gastrointestinal (GI) tract.
-
Poor Permeability: The drug may not efficiently pass through the intestinal wall into the bloodstream.
-
First-Pass Metabolism: this compound may be extensively metabolized by enzymes in the gut wall and liver before it reaches systemic circulation.
-
Inadequate Formulation: The vehicle used to administer this compound may not be optimal for its solubilization and absorption.
Q3: What are the initial troubleshooting steps if I observe low and variable plasma concentrations of this compound?
If you are encountering issues with this compound's bioavailability, consider the following initial steps:
-
Verify Compound Integrity: Ensure the purity and stability of your this compound sample.
-
Assess Solubility: Determine the solubility of this compound in various physiologically relevant buffers (e.g., simulated gastric and intestinal fluids) and in your current formulation vehicle.
-
Review Dosing Procedure: Confirm the accuracy of your dosing technique to minimize variability.
-
Evaluate Animal Model: Consider factors specific to your animal model, such as GI transit time and metabolic differences, that could influence drug absorption.
Q4: What are the key formulation strategies to enhance the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the poor bioavailability of this compound:
-
Particle Size Reduction: Decreasing the particle size of the drug through micronization or nanosizing increases the surface area for dissolution.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs like this compound.
-
Use of Co-solvents and Surfactants: Incorporating co-solvents (e.g., PEG 400, propylene glycol) and surfactants (e.g., Tween 80, Cremophor EL) in the formulation can improve this compound's solubility.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin complex can increase its aqueous solubility.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
Possible Cause: Poor aqueous solubility leading to incomplete dissolution and absorption.
Troubleshooting Steps & Experimental Protocols:
-
Characterize Physicochemical Properties:
-
Solubility Assessment: Determine the equilibrium solubility of this compound in various aqueous media (pH 1.2, 4.5, and 6.8) to mimic the GI tract.
-
pKa Determination: Identify the ionization constant of this compound to understand its solubility profile at different pH values.
-
-
Formulation Optimization:
-
Protocol 1: Preparation of a Micronized Suspension
-
Micronize this compound powder using a jet mill or similar equipment to achieve a particle size distribution with a D90 of less than 10 µm.
-
Suspend the micronized this compound in an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v methylcellulose) and a wetting agent (e.g., 0.1% w/v Tween 80).
-
Administer the suspension orally to the animal model (e.g., rats at 10 mg/kg).
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) and analyze for this compound plasma concentrations.
-
-
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screen various oils (e.g., Labrafac™), surfactants (e.g., Kolliphor® EL), and co-surfactants (e.g., Transcutol® HP) for their ability to solubilize this compound.
-
Prepare different SEDDS formulations by mixing the selected components in various ratios.
-
Incorporate this compound into the optimized SEDDS formulation.
-
Administer the this compound-loaded SEDDS orally to the animal model.
-
Collect and analyze plasma samples as described in Protocol 1.
-
-
Hypothetical Data Presentation:
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 4.0 | 980 ± 210 | 100 |
| Micronized Suspension | 450 ± 70 | 2.0 | 2950 ± 450 | 301 |
| SEDDS Formulation | 980 ± 150 | 1.0 | 6500 ± 980 | 663 |
Data are presented as mean ± SD (n=6) and are hypothetical.
Issue 2: Rapid Disappearance of this compound from Plasma
Possible Cause: High first-pass metabolism in the liver.
Troubleshooting Steps & Experimental Protocols:
-
In Vitro Metabolic Stability Assessment:
-
Protocol 3: Liver Microsome Stability Assay
-
Incubate this compound with liver microsomes from the relevant animal species (and human for comparison) in the presence of NADPH.
-
Monitor the disappearance of this compound over time using LC-MS/MS.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
-
-
In Vivo Pharmacokinetic Study with a Metabolic Inhibitor:
-
Protocol 4: Co-administration with a Cytochrome P450 Inhibitor
-
Select a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole, ABT).
-
Administer ABT to the animal model prior to the administration of the this compound formulation.
-
Administer the this compound formulation and collect plasma samples as previously described.
-
Compare the pharmacokinetic parameters of this compound with and without ABT co-administration.
-
-
Hypothetical Data Presentation:
| Parameter | This compound Alone | This compound + ABT |
| Cmax (ng/mL) | 450 ± 70 | 850 ± 120 |
| AUC₀₋₂₄ (ng·h/mL) | 2950 ± 450 | 9800 ± 1500 |
| CL/F (L/h/kg) | 3.4 | 1.0 |
Data are presented as mean ± SD (n=6) and are hypothetical. CL/F represents oral clearance.
Visualizations
Caption: Troubleshooting decision tree for addressing poor this compound bioavailability.
Caption: Simplified signaling pathway for the anti-inflammatory action of NSAIDs like this compound.
References
Technical Support Center: Delmetacin Application in Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Delmetacin in experimental settings. The primary focus is to help users determine appropriate concentrations of this compound to achieve desired experimental outcomes while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: At what concentration does this compound become cytotoxic?
Q2: How can I determine the optimal, non-cytotoxic concentration of this compound for my experiments?
A2: To determine the optimal concentration, you should perform a cell viability assay with a range of this compound concentrations. A common starting point for a new compound is to use a wide concentration range with logarithmic dilutions (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). Based on the results of this initial screen, a narrower range can be tested to pinpoint the highest concentration that does not significantly impact cell viability.
Q3: What is the likely mechanism of action for this compound's potential cytotoxicity?
A3: this compound is a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. While this is its main therapeutic action, at higher concentrations, off-target effects or overwhelming inhibition of essential cellular processes can lead to cytotoxicity. This can occur through the induction of apoptosis (programmed cell death) or necrosis.
Q4: What are the common signs of cytotoxicity I should look for in my cell cultures?
A4: Visual signs of cytotoxicity that can be observed using a microscope include changes in cell morphology (e.g., rounding, shrinking, detachment from the culture surface), a decrease in cell density, and an increase in floating dead cells or cellular debris in the culture medium. For quantitative assessment, it is essential to use a reliable cell viability or cytotoxicity assay.
Troubleshooting Guides
Guide 1: Unexpected High Cytotoxicity at Low this compound Concentrations
Problem: You are observing significant cell death at what should be a low, non-toxic concentration of this compound.
| Possible Cause | Troubleshooting Step |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be particularly sensitive to this compound. |
| Action: Perform a dose-response experiment with a wider range of lower concentrations to identify the non-toxic range for your specific cell line. | |
| Compound Stability/Solvent Effects | This compound may be unstable in your culture medium, or the solvent used to dissolve this compound (e.g., DMSO) may be at a cytotoxic concentration. |
| Action: Prepare fresh this compound solutions for each experiment. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a solvent-only control to verify. | |
| Incorrect Concentration Calculation | Errors in dilution calculations can lead to unintentionally high concentrations of this compound. |
| Action: Double-check all calculations for stock solution preparation and serial dilutions. |
Guide 2: Inconsistent Cytotoxicity Results Between Experiments
Problem: You are observing variable and non-reproducible cytotoxicity results with the same this compound concentrations.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Variations in the initial number of cells seeded can affect their growth rate and sensitivity to the compound. |
| Action: Ensure a consistent cell seeding density across all wells and experiments. Use a cell counter for accurate cell quantification. | |
| Variable Incubation Times | The duration of exposure to this compound can significantly impact cytotoxicity. |
| Action: Standardize the incubation time with this compound across all experiments. | |
| Reagent Variability | The quality and age of cell culture medium, supplements, and assay reagents can affect results. |
| Action: Use reagents from the same lot for a set of experiments. Ensure proper storage and handling of all reagents. |
Data Presentation
Since specific cytotoxic concentrations for this compound are not widely published, we provide a template table below. Researchers should use this table to record and analyze their own experimental data when determining the cytotoxic profile of this compound in their cell line of interest.
Table 1: Example Data Layout for this compound Cytotoxicity Assessment
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | Assay Method |
| e.g., MCF-7 | 0 (Vehicle Control) | 24 | 100 ± 5.2 | MTT Assay |
| 0.1 | 24 | 98.1 ± 4.8 | MTT Assay | |
| 1 | 24 | 95.3 ± 6.1 | MTT Assay | |
| 10 | 24 | 72.4 ± 8.5 | MTT Assay | |
| 100 | 24 | 25.6 ± 7.9 | MTT Assay | |
| e.g., A549 | 0 (Vehicle Control) | 48 | 100 ± 6.3 | LDH Assay |
| 1 | 48 | 99.2 ± 5.5 | LDH Assay | |
| 10 | 48 | 88.7 ± 7.1 | LDH Assay | |
| 50 | 48 | 45.1 ± 9.2 | LDH Assay | |
| 200 | 48 | 10.3 ± 4.3 | LDH Assay |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Assessing Membrane Integrity using the LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
This compound stock solution
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Cell culture medium
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the kit manufacturer's instructions.
-
Incubation and Stop Reaction: Incubate for the recommended time at room temperature, protected from light. Add the stop solution.
-
Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Visualizations
Caption: A general workflow for assessing compound-induced cytotoxicity.
Caption: Putative signaling pathway for this compound as an NSAID.
Technical Support Center: Minimizing Off-Target Effects of Delmetacin
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of Delmetacin in experimental settings. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its likely off-target effects?
This compound is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] This inhibition blocks the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
Off-target effects occur when a drug interacts with unintended molecules, which can lead to misleading experimental results or cellular toxicity.[3][4] For a non-selective COX inhibitor like this compound, potential off-target effects could involve interactions with other enzymes or receptors that have similar binding pockets, or modulation of signaling pathways independent of prostaglandin synthesis.[5]
Q2: How can I establish an optimal concentration range for this compound to minimize off-target effects?
To determine the optimal concentration, it is crucial to establish a "therapeutic window" where on-target effects are maximized and off-target effects and cytotoxicity are minimized. This is achieved by performing a dose-response study.
Experimental Protocol: Dose-Response and Cytotoxicity Assays
-
Cell Plating: Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase for the duration of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound. It is also important to include a vehicle control (e.g., DMSO) at the same final concentration as your experimental wells.
-
Treatment: Treat the cells with the different concentrations of this compound and the vehicle control.
-
On-Target Activity Assay: At a predetermined time point, measure the on-target effect. For this compound, this could be the inhibition of prostaglandin E2 (PGE2) production, which can be quantified using an ELISA kit.
-
Cytotoxicity Assay: In a parallel plate, assess cell viability using an orthogonal method to avoid assay-specific interference. For example, if you use a metabolic assay like MTT, you could confirm the results with a membrane integrity assay like LDH release.
-
Data Analysis: Plot the on-target activity and cytotoxicity against the log of the this compound concentration. The optimal concentration range will be where you observe significant on-target effects with minimal cytotoxicity.
Hypothetical Dose-Response Data for this compound
| This compound Conc. (µM) | PGE2 Inhibition (%) | Cell Viability (%) |
| 0.01 | 5 | 100 |
| 0.1 | 25 | 98 |
| 1 | 85 | 95 |
| 10 | 95 | 70 |
| 100 | 98 | 20 |
From this hypothetical data, a concentration around 1 µM would be a good starting point, as it provides high on-target activity with minimal impact on cell viability.
Q3: What are essential controls to include in my experiments to identify off-target effects?
A robust set of controls is critical for distinguishing on-target from off-target effects.
-
Positive Control: A well-characterized, selective COX-2 inhibitor to validate the assay's ability to detect the desired on-target effect.
-
Negative Control: A vehicle control (e.g., DMSO) to account for any effects of the solvent.
-
Structural Analog Control: An inactive structural analog of this compound. If this compound produces a similar phenotype to this compound, it suggests the observed effect may be off-target.
-
Cell Line Control: A cell line that does not express the target (COX enzymes). Any effect observed in this cell line would be, by definition, an off-target effect.
Troubleshooting Guide
Problem 1: High cell death observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Compound Instability/Degradation: this compound may be unstable in your cell culture medium. | Prepare fresh stock solutions for each experiment and consider the compound's stability at 37°C over your experimental time course. |
| Inaccurate Pipetting: Small errors in concentration can lead to significant variations in biological response. | Use calibrated pipettes and proper pipetting techniques, especially during serial dilutions. |
| Edge Effects in Plates: Evaporation from wells at the edge of a multi-well plate can concentrate the compound. | Avoid using the outer wells for experimental conditions or ensure proper humidification of the incubator. |
| Assay-Specific Interference: The compound may be interfering with the cytotoxicity assay itself (e.g., reducing the MTT reagent). | Validate the toxicity with an orthogonal method. For instance, if using a metabolic assay like MTT, confirm with a membrane integrity assay like LDH release. |
Problem 2: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Culture Variability: Differences in cell passage number, confluency, or overall health can lead to varied responses. | Standardize all cell culture procedures. Ensure cells are used within a consistent passage number range and are at a similar confluency at the time of treatment. |
| Variable Compound Activity: The compound may be degrading upon storage. | Aliquot stock solutions to avoid repeated freeze-thaw cycles and store them under recommended conditions. |
| Biological Variability: The signaling pathways being studied may have inherent variability. | Increase the number of biological replicates and ensure consistent experimental timing. |
Visualizing Experimental Logic and Pathways
Diagram 1: On-Target vs. Off-Target Effects of this compound
Caption: On-target vs. potential off-target effects of this compound.
Diagram 2: Experimental Workflow for Minimizing Off-Target Effects
Caption: Workflow for designing experiments to minimize off-target effects.
Diagram 3: Troubleshooting Logic for Unexpected Cytotoxicity
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. What is the mechanism of Acemetacin? [synapse.patsnap.com]
- 2. What is the mechanism of Cinmetacin? [synapse.patsnap.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell signaling pathways altered by natural chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Delmetacin formulation challenges for topical delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the topical delivery of Delmetacin. Due to the limited availability of public data on this compound, information on Indomethacin, a structurally and functionally similar nonsteroidal anti-inflammatory drug (NSAID), is used as a primary reference.
Troubleshooting Guides
This section addresses common challenges encountered during the formulation of this compound for topical delivery in a question-and-answer format.
Issue 1: Poor Solubility of this compound in the Formulation
-
Question: My this compound is not dissolving or is precipitating out of my gel/cream base. How can I improve its solubility?
-
Answer: Poor solubility is a common challenge for many NSAIDs. Here are several strategies to consider:
-
Co-solvents: this compound's solubility can be significantly increased by incorporating co-solvents into your formulation. Commonly used co-solvents for NSAIDs like Indomethacin include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1][2] Experiment with different ratios of these co-solvents to find the optimal balance for your specific formulation.
-
pH Adjustment: The solubility of acidic drugs like this compound (and Indomethacin, with a pKa of approximately 4.5) is pH-dependent.[3][4] Increasing the pH of the aqueous phase of your formulation to above the pKa will ionize the drug, thereby increasing its aqueous solubility. However, be mindful that a very high pH can be irritating to the skin and may affect the stability of other excipients.
-
Surfactants and Solubilizers: Non-ionic surfactants such as Tween® 80 can enhance the solubility of poorly soluble drugs.[2]
-
Advanced Drug Delivery Systems: Consider formulating this compound into nanoemulsions or solid lipid nanoparticles (SLNs) to improve its solubility and skin penetration.
-
Issue 2: Formulation Instability (Phase Separation, Changes in Viscosity, or Color)
-
Question: My cream/emulsion is separating over time, or my gel's viscosity is changing. What could be the cause and how can I fix it?
-
Answer: Instability in semi-solid formulations can arise from several factors:
-
Inadequate Emulsification: For creams and lotions, ensure you are using a suitable emulsifier or a combination of emulsifiers at an optimal concentration. The homogenization process (speed and duration) is also critical for creating a stable emulsion with a small droplet size.
-
Polymer Degradation in Gels: For gel formulations, especially those using carbomers, excessive shear during mixing can break down the polymer network, leading to a loss of viscosity. Ensure you are using appropriate mixing speeds.
-
Temperature Effects: Indomethacin formulations have shown sensitivity to temperature. Storage at elevated temperatures can cause discoloration (e.g., turning dark yellow), while low temperatures can lead to precipitation of the drug. Conduct stability studies at various temperatures to determine the optimal storage conditions for your formulation.
-
pH Shifts: A change in pH during storage can affect the stability of the formulation and the drug itself. Ensure your formulation is adequately buffered.
-
Photostability: this compound, like other NSAIDs, may be sensitive to light. Photodegradation can lead to loss of potency and the formation of degradation products. It is advisable to store the formulation in light-protected containers.
-
Issue 3: Low Skin Permeation of this compound
-
Question: My in vitro permeation studies show very low flux of this compound across the skin. How can I enhance its penetration?
-
Answer: The stratum corneum is a significant barrier to drug penetration. Here are some strategies to improve the skin permeation of this compound:
-
Permeation Enhancers: Incorporate chemical permeation enhancers into your formulation. Examples include:
-
Fatty acids and alcohols: Oleic acid and lauric acid can disrupt the lipid structure of the stratum corneum.
-
Propylene glycol: Besides acting as a co-solvent, it can also enhance penetration.
-
Terpenes: Menthol is a well-known penetration enhancer that can also provide a cooling sensation.
-
-
Vehicle Selection: The vehicle itself plays a crucial role. Nanoemulsions have been shown to significantly increase the transdermal flux of Indomethacin compared to conventional gels.
-
Hydration: Formulations that hydrate the skin can increase drug permeation. Occlusive formulations can enhance skin hydration.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should consider during formulation development?
A1: While specific data for this compound is limited, we can infer its properties from the closely related compound, Indomethacin. Key properties to consider are:
-
Solubility: Indomethacin is practically insoluble in water but soluble in organic solvents like ethanol and DMSO. This suggests this compound will likely require solubilization strategies for aqueous-based topical formulations.
-
pKa: Indomethacin has a pKa of approximately 4.5, indicating it is an acidic drug. The ionization and, therefore, solubility of this compound will be highly dependent on the pH of the formulation.
-
LogP: The octanol-water partition coefficient (logP) of Indomethacin is around 4.27, indicating it is a lipophilic compound. This lipophilicity is favorable for partitioning into the stratum corneum, but its low aqueous solubility can be a limiting factor for dissolution from the vehicle.
Q2: What is the mechanism of action of this compound?
A2: this compound is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes (both COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.
Q3: How do I choose the right vehicle for my this compound formulation (e.g., cream, gel, ointment)?
A3: The choice of vehicle depends on several factors:
-
Target Site: For superficial conditions, a gel or lotion might be appropriate. For deeper penetration or for dry, scaly skin, an ointment or a cream with occlusive properties may be more suitable.
-
Aesthetics and Patient Compliance: Gels are often preferred for their non-greasy feel, while creams offer good spreadability and a moisturizing effect. Ointments can be greasy, which may affect patient compliance.
-
Drug Solubility and Stability: The vehicle must be able to solubilize this compound and maintain its stability throughout the shelf life of the product.
Q4: What are the critical process parameters to control during the manufacturing of a this compound topical formulation?
A4: Critical process parameters to monitor and control include:
-
Temperature: Control heating and cooling rates to prevent drug degradation and ensure the formation of a stable emulsion or gel structure.
-
Mixing Speed and Time: Optimize mixing parameters to ensure homogeneity and, for emulsions, to achieve the desired droplet size without causing shear-induced degradation of polymers in gels.
-
Order of Ingredient Addition: The sequence of adding ingredients can significantly impact the final product's quality and stability.
Data Presentation
Table 1: Solubility of Indomethacin in Various Solvents at 25°C
| Solvent | Solubility | Reference |
| Water (pH 7.2) | 767.5 µg/mL | |
| Water (pH 1.2) | 3.882 µg/mL | |
| Ethanol | ~6.73 mg/mL | |
| DMSO | ~17.8 mg/mL | |
| Propylene Glycol | 11.24% w/w | |
| PEG 400 | - | |
| Tween 80 | - |
Note: This data is for Indomethacin and serves as a reference for this compound.
Table 2: Physicochemical Properties of Indomethacin
| Property | Value | Reference |
| Molecular Weight | 357.79 g/mol | |
| pKa | 4.5 | |
| LogP | 4.27 |
Note: This data is for Indomethacin and serves as a reference for this compound.
Table 3: In Vitro Skin Permeation of Indomethacin from Different Formulations
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻²) | Enhancement Ratio (Er) | Reference |
| Nanoemulsion (F1) | 22.61 ± 3.45 | 0.22 ± 0.0003 | 8.939 | |
| Conventional Gel | 2.53 | 0.02 | 1.0 |
Note: This data is for Indomethacin and serves as a reference for this compound.
Experimental Protocols
1. Protocol for Solubility Determination of this compound
This protocol is adapted from standard methods for determining the solubility of poorly water-soluble drugs.
-
Objective: To determine the equilibrium solubility of this compound in various solvents.
-
Materials:
-
This compound powder
-
Selected solvents (e.g., water, phosphate buffer pH 5.5, phosphate buffer pH 7.4, ethanol, propylene glycol)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
0.45 µm syringe filters
-
HPLC system with a suitable column and UV detector
-
-
Procedure:
-
Add an excess amount of this compound powder to a known volume (e.g., 5 mL) of each solvent in a vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 32°C) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with a suitable mobile phase.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
-
2. Protocol for In Vitro Release Testing (IVRT) of a Topical this compound Formulation
This protocol is based on the USP General Chapter <1724> for semi-solid drug products and utilizes a Franz diffusion cell.
-
Objective: To determine the rate of release of this compound from a semi-solid formulation.
-
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone, cellulose acetate)
-
Receptor medium (selected based on this compound's solubility to maintain sink conditions)
-
Magnetic stirrer
-
Water bath to maintain temperature at 32°C
-
This compound topical formulation
-
HPLC system
-
-
Procedure:
-
Assemble the Franz diffusion cells. Fill the receptor chamber with degassed receptor medium and ensure no air bubbles are trapped beneath the membrane.
-
Equilibrate the cells in a water bath at 32°C.
-
Apply a known amount of the this compound formulation evenly onto the surface of the membrane in the donor chamber.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw a sample from the receptor chamber and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Plot the cumulative amount of drug released per unit area (µg/cm²) against the square root of time.
-
Calculate the release rate from the slope of the linear portion of the plot.
-
3. Protocol for In Vitro Permeation Testing (IVPT) of a Topical this compound Formulation
This protocol uses a Franz diffusion cell with excised skin to evaluate the permeation of this compound.
-
Objective: To determine the flux of this compound across the skin from a topical formulation.
-
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., rat, pig)
-
Receptor medium (e.g., phosphate-buffered saline, potentially with a co-solvent to maintain sink conditions)
-
Other materials as listed in the IVRT protocol.
-
-
Procedure:
-
Prepare the excised skin by removing any subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor chamber.
-
Follow steps 1-5 of the IVRT protocol.
-
Plot the cumulative amount of this compound permeated per unit area (µg/cm²) against time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve. The lag time (tL) can be determined from the x-intercept of the linear portion.
-
Visualizations
Caption: Cyclooxygenase (COX) signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for topical formulation development.
Caption: Troubleshooting workflow for common formulation issues.
References
Technical Support Center: Enhancing the Dissolution Rate of Delmetacin
Welcome to the technical support center for Delmetacin dissolution enhancement. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the dissolution rate of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor dissolution rate of this compound?
This compound, like many other Biopharmaceutics Classification System (BCS) Class II drugs, exhibits poor aqueous solubility, which is the primary reason for its low dissolution rate. This poor solubility can stem from its crystalline structure and hydrophobic nature, leading to challenges in achieving adequate bioavailability. Enhancing the dissolution rate is a critical step in the development of effective oral dosage forms.[1][2][3]
Q2: What are the most common strategies to enhance the dissolution rate of this compound?
Several effective strategies can be employed to improve the dissolution rate of poorly water-soluble drugs like this compound. The most common approaches include:
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at a solid state.[3][4] Methods to prepare solid dispersions include melting, solvent evaporation, and spray drying.
-
Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range can significantly increase the surface area available for dissolution.
-
Use of Excipients: Incorporating specific excipients into the formulation can modify the microenvironment of the drug particles and enhance their dissolution.
Troubleshooting Guides
Issue 1: Limited Dissolution Enhancement with Solid Dispersions
Symptoms:
-
The dissolution profile of the this compound solid dispersion is only marginally better than the pure drug.
-
Inconsistent dissolution rates are observed between batches.
-
The solid dispersion shows signs of recrystallization over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Polymer Carrier | The selected polymer may not have optimal miscibility with this compound. Screen a variety of hydrophilic polymers such as Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Polyethylene Glycols (PEGs), and Gelucire. The choice of polymer can significantly impact the dissolution enhancement. |
| Incorrect Drug-to-Polymer Ratio | The ratio of this compound to the polymer carrier is a critical factor. An insufficient amount of polymer may not effectively prevent drug recrystallization. Experiment with different drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4) to find the optimal concentration that ensures the drug remains in an amorphous state. |
| Suboptimal Preparation Method | The method used to prepare the solid dispersion can influence its final properties. Compare different techniques such as the melting method, solvent evaporation, and spray congealing. For instance, the solvent evaporation method might be suitable for heat-sensitive drugs. |
| Drug Recrystallization | The amorphous form of the drug is thermodynamically unstable and can recrystallize. The inclusion of a stabilizing agent or selecting a polymer with anti-plasticizing effects can help maintain the amorphous state. Characterization techniques like DSC and XRD can be used to monitor the physical state of the drug in the dispersion. |
Issue 2: Challenges in Formulating this compound Nanoparticles
Symptoms:
-
Difficulty in achieving the desired nanoparticle size and a narrow size distribution.
-
Poor physical stability of the nanoparticle suspension (e.g., aggregation, sedimentation).
-
Low drug loading efficiency.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Stabilization | Nanoparticles have a high surface energy and tend to agglomerate. Utilize appropriate stabilizers, such as surfactants (e.g., Polysorbates) or polymers, to provide steric or electrostatic stabilization. |
| Suboptimal Formulation Parameters | The properties of nanoparticles are highly dependent on the formulation process parameters. For emulsion-based methods, factors like the type and concentration of the organic solvent, the energy of homogenization, and the concentration of the stabilizer need to be optimized. |
| Low Drug Entrapment | The drug may have poor affinity for the nanoparticle matrix. Consider using different types of polymers or lipids for the nanoparticle core that have a higher affinity for this compound. For polymeric nanoparticles, the choice of polymer (e.g., PLGA, albumin) is crucial. |
Issue 3: Insufficient Dissolution Improvement with Excipients
Symptoms:
-
The addition of excipients does not lead to the expected increase in the dissolution rate.
-
The dissolution profile is not significantly different from the formulation without the specific excipient.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Excipient Type or Concentration | The effectiveness of an excipient is concentration-dependent. Evaluate a range of concentrations for the selected excipient. For example, with surfactants, concentrations above the critical micelle concentration (CMC) are generally more effective. |
| Incompatible Excipients | Interactions between different excipients in the formulation can negatively impact their intended function. Ensure compatibility between all components of the formulation. |
| Suboptimal Excipient for the Mechanism of Dissolution | Different excipients enhance dissolution through various mechanisms. For a weakly acidic drug like this compound, pH-modifying excipients (alkalizers) can increase ionization and solubility. Superdisintegrants promote the breakup of the tablet, increasing the surface area for dissolution. Consider the specific mechanism required for this compound. |
Quantitative Data Summary
The following tables summarize the reported dissolution enhancement for Indomethacin, a drug with similar physicochemical properties to this compound, using various techniques. This data can serve as a benchmark for your formulation development.
Table 1: Dissolution Enhancement of Indomethacin using Solid Dispersions
| Polymer Carrier | Drug:Polymer Ratio | Preparation Method | Fold Increase in Solubility | Reference |
| PEG4000 | 1:4 | Hot Melt | ~4-fold | |
| Gelucire 50/13 | 1:4 | Hot Melt | ~3.5-fold | |
| Gelucire 48/16 | - | Spray Congealing | 31-fold | |
| Kollicoat IR | 1:1 | Various | Significant Improvement |
Table 2: Effect of Excipients on Drug Dissolution
| Excipient Type | Example Excipients | Mechanism of Action | Reference |
| Surfactants | Sodium Lauryl Sulfate, Tween 80 | Reduce surface tension, form micelles | |
| Superdisintegrants | Croscarmellose Sodium, Sodium Starch Glycolate | Promote tablet disintegration, increase surface area | |
| pH Modifiers | Citric Acid, Tartaric Acid | Alter the pH of the microenvironment to increase ionization | |
| Complexing Agents | Cyclodextrins | Form inclusion complexes with the drug, increasing its solubility |
Experimental Protocols
Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve both this compound and the chosen polymer carrier (e.g., PVP K30) in a common volatile solvent (e.g., ethanol, methanol) in the desired ratio.
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to prevent drug degradation.
-
Drying: Dry the resulting solid film in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (using DSC and XRD).
Protocol 2: In-Vitro Dissolution Testing
-
Apparatus: Use a USP Type II (paddle) or Type I (basket) dissolution apparatus.
-
Dissolution Medium: Select an appropriate dissolution medium. For initial screening, 900 mL of phosphate buffer (pH 6.8 or 7.4) is commonly used.
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Agitation Speed: Set the paddle or basket rotation speed to a suitable rate (e.g., 50 or 100 rpm).
-
Sampling: Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profile.
Visualizations
Caption: Workflow for enhancing this compound dissolution.
Caption: Troubleshooting solid dispersion issues.
References
- 1. Exploring the use of spray congealing to produce solid dispersions with enhanced indomethacin bioavailability: In vitro characterization and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jddtonline.info [jddtonline.info]
- 4. Improvement of solubility and dissolution rate of indomethacin by solid dispersions in Gelucire 50/13 and PEG4000 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Delmetacin and Indomethacin: An Overview
Initial investigations into the comparative efficacy of delmetacin and indomethacin have revealed a significant disparity in the available scientific literature. While indomethacin is a well-documented non-steroidal anti-inflammatory drug (NSAID) with a robust history of clinical use and a clearly defined mechanism of action, this compound remains a largely uncharacterized compound in publicly accessible scientific databases.
This guide sought to provide a detailed comparison of the two drugs for researchers, scientists, and drug development professionals. However, the absence of clinical trial data, experimental protocols, and detailed mechanistic studies for this compound precludes a direct, evidence-based comparison of its efficacy against indomethacin.
Indomethacin: A Well-Established Anti-Inflammatory Agent
Indomethacin is a potent, non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking the action of COX enzymes, indomethacin effectively reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[3]
The mechanism of action for indomethacin and other NSAIDs is centered on the arachidonic acid pathway.
This compound: An Obscure Profile
In stark contrast to indomethacin, searches for "this compound" have yielded minimal information. The primary available data point is its chemical structure, identified as 2-(1-benzoyl-2-methylindol-3-yl)acetic acid. No peer-reviewed studies detailing its pharmacological activity, efficacy in preclinical or clinical models, or its mechanism of action could be located.
The lack of data makes it impossible to construct a comparative table of efficacy, detail experimental protocols, or create a signaling pathway diagram for this compound.
The Challenge of Comparative Analysis Without Data
The core requirements of this guide—data presentation in tables, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled for this compound due to the absence of foundational research. A hypothetical experimental workflow for a comparative study is presented below to illustrate the type of research that would be necessary.
Conclusion
At present, a comprehensive and objective comparison of the efficacy of this compound and indomethacin is not feasible. The scientific community lacks the necessary data on this compound to perform such an analysis. For researchers and drug development professionals, indomethacin remains the well-understood and clinically validated agent. Further research into the pharmacological properties of this compound would be required before any meaningful comparison can be made.
References
A Comparative Analysis of the Gastric Safety Profiles of Acemetacin and Delmetacin
A comprehensive review of the available experimental data on the gastrointestinal tolerability of the non-steroidal anti-inflammatory drugs (NSAIDs) acemetacin and a discussion on the current data gap for Delmetacin.
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. However, their therapeutic benefits are often counterbalanced by a significant risk of gastrointestinal (GI) adverse events, ranging from dyspepsia to peptic ulcers and life-threatening bleeding. This has led to the development of NSAIDs with improved gastric safety profiles. This guide provides a comparative analysis of the gastric safety of two such agents: acemetacin and this compound. While substantial data is available for acemetacin, a notable lack of published research on the gastric safety of this compound precludes a direct comparison. This report summarizes the existing evidence for acemetacin and outlines the standard methodologies used to evaluate NSAID-induced gastropathy, providing a framework for the potential assessment of this compound.
Acemetacin, a glycolic acid ester of indomethacin, is a potent NSAID that functions as a prodrug to indomethacin.[1] It is known to exhibit a more favorable gastric safety profile than its parent compound, indomethacin.[2][3] The improved tolerability of acemetacin is attributed to its unique mechanism which involves reduced local irritation and differential effects on inflammatory mediators.[1][3]
Mechanism of NSAID-Induced Gastric Damage
The primary mechanism of action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. Prostaglandins play a vital protective role in the gastric mucosa by stimulating the secretion of mucus and bicarbonate, maintaining mucosal blood flow, and promoting epithelial cell restitution. The inhibition of COX-1, the constitutively expressed isoform in the stomach, is the principal cause of NSAID-induced gastric damage.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Mechanisms underlying the anti-inflammatory activity and gastric safety of acemetacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lack of effects of acemetacin on signalling pathways for leukocyte adherence may explain its gastrointestinal safety - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Delmetacin's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of Delmetacin, using its structurally and pharmacologically similar prodrug, Acemetacin, as a proxy, against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. This compound, like Acemetacin, is a glycolic acid ester of Indomethacin and exerts its anti-inflammatory action primarily through its conversion to Indomethacin in the body. This guide summarizes key experimental data, details the methodologies of pivotal in vivo studies, and visualizes the underlying inflammatory pathways and experimental workflows.
Comparative Efficacy of this compound (as Acemetacin) and Indomethacin
The following table summarizes the quantitative data from in vivo studies, comparing the anti-inflammatory potency of Acemetacin (serving as a proxy for this compound) and Indomethacin in two standard models of acute inflammation.
| In Vivo Model | Parameter Measured | This compound (as Acemetacin) | Indomethacin | Reference |
| Zymosan-Induced Air Pouch (Rat) | Inhibition of Leukocyte Infiltration | Comparable, dose-dependent reduction | Comparable, dose-dependent reduction | [1][2] |
| Oral Dose Range | 2.7–83.8 μmol kg⁻¹ | 2.7–83.8 μmol kg⁻¹ | [1][2] | |
| Carrageenan-Induced Paw Edema (Rat) | ED₃₀ (Effective Dose for 30% Inhibition) | 2.8 mg/kg | Equivalent or slightly more potent | [3] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the anti-inflammatory activity of a compound against acute inflammation.
Procedure:
-
Male Wistar rats (150-200g) are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into control and treatment groups. The treatment groups receive this compound (or a proxy) or a comparator drug (e.g., Indomethacin) orally or intraperitoneally. The control group receives the vehicle.
-
After a set pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw volume is measured at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
Zymosan-Induced Air Pouch in Rats
This model allows for the quantification of inflammatory exudate and cellular infiltration in a localized cavity.
Procedure:
-
An air pouch is created on the dorsum of male Wistar rats by subcutaneous injection of 20 mL of sterile air.
-
Three days later, the pouch is reinflated with 10 mL of sterile air to maintain its structure.
-
On day six, inflammation is induced by injecting 2 mL of a 1% zymosan A suspension in sterile saline into the air pouch.
-
Test compounds (this compound, Indomethacin) or vehicle are administered orally one hour before the zymosan injection.
-
Six hours after the zymosan injection, the animals are euthanized, and the air pouch is washed with a known volume of saline to collect the inflammatory exudate.
-
The volume of the exudate is measured, and the number of leukocytes is determined using a hemocytometer.
-
The levels of inflammatory mediators such as prostaglandins (e.g., PGE₂) in the exudate can also be quantified using techniques like ELISA.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by this compound and the general workflow of an in vivo anti-inflammatory experiment.
Caption: Inflammatory pathway showing inhibition of COX-1 and COX-2 by this compound (as Indomethacin).
Caption: General workflow for in vivo validation of anti-inflammatory drugs.
References
A Comparative Guide to the Clinical Trial Performance of Celecoxib and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical trial results for the selective cyclooxygenase-2 (COX-2) inhibitor Celecoxib and its analogues, including Etoricoxib, Valdecoxib, and Apricoxib. The information is compiled from various clinical studies to offer a comprehensive overview of their efficacy, safety, and mechanisms of action, supported by experimental data and detailed methodologies.
Comparative Efficacy in Osteoarthritis and Rheumatoid Arthritis
The following tables summarize the quantitative data from key clinical trials of Celecoxib and its analogues in the treatment of osteoarthritis (OA) and rheumatoid arthritis (RA). The primary endpoints frequently used in these trials include the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) for OA and the American College of Rheumatology (ACR) response criteria for RA.
Table 1: Comparison of Efficacy in Osteoarthritis
| Drug | Dosage | Trial Duration | Primary Efficacy Endpoint | Result | Comparator(s) |
| Celecoxib | 200 mg/day | 12 weeks | WOMAC Pain Subscale | Significant improvement vs. placebo.[1] | Placebo, Naproxen, Diclofenac[1] |
| Etoricoxib | 60 mg/day | 12 weeks | WOMAC Pain & Physical Function | Superior to placebo and comparable to Naproxen.[2] | Placebo, Naproxen[2] |
| Valdecoxib | 10-20 mg/day | 12 weeks | Patient's Global Assessment of Arthritis | Superior to placebo and as effective as Naproxen.[3] | Placebo, Naproxen |
Table 2: Comparison of Efficacy in Rheumatoid Arthritis
| Drug | Dosage | Trial Duration | Primary Efficacy Endpoint | Result | Comparator(s) |
| Celecoxib | 200-400 mg/day | 12+ weeks | ACR20 Response | Significantly better than placebo. | Placebo, NSAIDs |
| Etoricoxib | 90 mg/day | 12 weeks | ACR20 Response | More effective than placebo and Naproxen. | Placebo, Naproxen |
| Valdecoxib | 10-40 mg/day | 12 weeks | ACR20 Response | Superior to placebo and similar to Naproxen. | Placebo, Naproxen |
Table 3: Comparative Gastrointestinal Safety Profile
| Drug | Dosage | Trial Duration | Key Safety Endpoint | Result | Comparator(s) |
| Celecoxib | 200-400 mg/day | 12+ weeks | Symptomatic ulcers and bleeds | Fewer events compared to non-selective NSAIDs. | NSAIDs (Naproxen, Ibuprofen, Diclofenac) |
| Etoricoxib | 30-90 mg/day | 52 weeks | GI nuisance symptoms | Lower incidence compared to Diclofenac. | Diclofenac |
| Valdecoxib | 10-20 mg/day | Not Specified | Endoscopic ulcers (≥3mm) | Significantly fewer than with NSAIDs. | NSAIDs |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the clinical trials of Celecoxib and its analogues.
Protocol for a Randomized, Double-Blind, Placebo-Controlled Trial of Celecoxib in Osteoarthritis
-
Objective: To assess the efficacy and safety of Celecoxib in treating the signs and symptoms of knee osteoarthritis in patients unresponsive to Naproxen and Ibuprofen.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients with a diagnosis of primary osteoarthritis of the knee in a flare state at baseline, with a history of inadequate response to at least two different non-steroidal anti-inflammatory drugs (NSAIDs).
-
Inclusion Criteria:
-
Diagnosis of OA of the knee in a flare state at baseline.
-
Functional capacity class of I-III.
-
Failed adequate trials of both naproxen and ibuprofen within the past 5 years due to lack of efficacy or tolerability.
-
-
Exclusion Criteria:
-
History of inflammatory arthritis.
-
Recent use of corticosteroids or hyaluronic acid injections.
-
History of gastrointestinal perforation, obstruction, or bleeding.
-
-
Intervention:
-
Celecoxib 200 mg once daily.
-
Placebo once daily.
-
-
Primary Outcome Measures:
-
WOMAC Pain Subscale score change from baseline.
-
Patient Global Assessment of Disease Status.
-
Investigator Global Assessment of Disease Status.
-
-
Statistical Analysis: The primary efficacy evaluation is based on the average treatment response over the study period using a modified intention-to-treat approach. Treatments must show a significant difference from placebo for each of the primary endpoints to demonstrate efficacy.
Protocol for a Dose-Ranging Trial of Etoricoxib in Osteoarthritis
-
Objective: To evaluate the clinical efficacy and tolerability of various doses of etoricoxib in the treatment of osteoarthritis of the knee.
-
Study Design: A two-part, randomized, double-blind, placebo- and active comparator-controlled trial.
-
Patient Population: Adults with a clinical diagnosis of knee OA.
-
Intervention:
-
Part 1 (6 weeks): Placebo, or Etoricoxib 5, 10, 30, 60, or 90 mg once daily.
-
Part 2 (8 weeks): Patients from the placebo and lower-dose etoricoxib groups were re-randomized to Etoricoxib 30, 60, or 90 mg once daily, or Diclofenac 50 mg three times daily.
-
-
Primary Outcome Measures:
-
WOMAC Pain Subscale.
-
Patient Global Assessment of Response to Therapy.
-
Investigator Global Assessment of Disease Status.
-
-
Efficacy Measurements: Obtained at screening, randomization, and at weeks 1, 2, 4, 6, 8, and 14 of treatment.
Signaling Pathways and Mechanism of Action
Celecoxib and its analogues primarily exert their anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme, which is a key enzyme in the prostaglandin synthesis pathway. Beyond this primary mechanism, these compounds have been shown to modulate several other signaling pathways implicated in cancer progression, including apoptosis, cell cycle regulation, and angiogenesis.
COX-2/Prostaglandin E2 (PGE2) Signaling Pathway
This pathway is central to inflammation and pain. Arachidonic acid is converted by COX-2 into prostaglandin H2 (PGH2), which is then converted to various prostaglandins, including PGE2. PGE2 is a potent mediator of inflammation and pain. Selective COX-2 inhibitors like Celecoxib block this conversion, thereby reducing inflammation and pain.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. In some cancer cells, Celecoxib has been shown to inhibit this pathway, leading to apoptosis. It can reduce the phosphorylation of Akt, a key downstream effector of PI3K, which in turn can activate pro-apoptotic proteins like caspases.
NF-κB Signaling Pathway in Apoptosis
The NF-κB signaling pathway is involved in inflammation and cell survival. In several cancer cell lines, Celecoxib has been demonstrated to suppress the NF-κB pathway, leading to the induction of apoptosis. It can inhibit the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm and prevents its pro-survival signaling.
MAPK Signaling Pathway in Angiogenesis
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a role in cell proliferation and angiogenesis. While some studies suggest Celecoxib can inhibit angiogenesis, others have shown it may induce the expression of Vascular Endothelial Growth Factor (VEGF), a key angiogenic factor, through the p38-MAPK pathway in certain cancer cells. This highlights the context-dependent effects of Celecoxib on this pathway.
Conclusion
Celecoxib and its analogues, Etoricoxib and Valdecoxib, have demonstrated significant efficacy in managing the symptoms of osteoarthritis and rheumatoid arthritis, with a generally more favorable gastrointestinal safety profile compared to non-selective NSAIDs. Their primary mechanism of action is the selective inhibition of the COX-2 enzyme. Furthermore, preclinical and some clinical evidence suggest that Celecoxib possesses anticancer properties through the modulation of key signaling pathways involved in cell survival, proliferation, and angiogenesis, such as the PI3K/Akt and NF-κB pathways. The development of Apricoxib was aimed at leveraging these anticancer effects, though its clinical development has faced challenges. Further research is warranted to fully elucidate the therapeutic potential of these compounds, particularly in oncology, and to identify patient populations most likely to benefit from their use.
References
A Head-to-Head Comparison of Acemetacin and Other NSAIDs: A Guide for Researchers
While direct comparative clinical data for the non-steroidal anti-inflammatory drug (NSAID) Delmetacin is scarce in publicly available literature, this guide provides a comprehensive head-to-head comparison of a closely related and well-documented compound, Acemetacin, with other commonly used NSAIDs. Acemetacin serves as a valuable case study for researchers and drug development professionals, illustrating key comparative metrics in NSAID development.
Acemetacin is a glycolic acid ester of Indomethacin and functions as a prodrug, undergoing biotransformation to Indomethacin after administration.[1][2][3][4] This guide will delve into the comparative efficacy, selectivity, and safety of Acemetacin against other prominent NSAIDs, including Indomethacin, Diclofenac, Celecoxib, and Ibuprofen.
Comparative Efficacy
The therapeutic efficacy of NSAIDs is primarily assessed through randomized controlled trials (RCTs) in patient populations with conditions such as osteoarthritis (OA) and rheumatoid arthritis (RA). Key endpoints in these trials include reduction in pain scores, improvement in physical function, and decrease in inflammation markers.
A network meta-analysis of various NSAIDs in osteoarthritis revealed that Diclofenac 150 mg/day and Etoricoxib 60 mg/day were among the most effective for improving both pain and function.[5] Another study comparing Diclofenac with Acetaminophen for knee osteoarthritis found that Diclofenac provided statistically significant improvements in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores, whereas Acetaminophen did not show significant improvement.
In a direct comparison, Acemetacin was found to be not inferior to Celecoxib for the short-term treatment of knee osteoarthritis in terms of both tolerability and efficacy. In studies comparing Acemetacin to its active metabolite, Indomethacin, for rheumatoid arthritis, both drugs demonstrated significant improvements in efficacy variables, with Acemetacin showing a slightly superior, though not statistically significant, overall response.
For rheumatoid arthritis, morning stiffness is a key symptom. Both Naproxen and Ibuprofen have been shown to significantly reduce the duration and severity of morning stiffness.
Table 1: Comparative Efficacy of Acemetacin and Other NSAIDs in Osteoarthritis and Rheumatoid Arthritis
| Drug | Indication | Key Efficacy Outcomes |
| Acemetacin | Osteoarthritis (Knee) | Non-inferior to Celecoxib in pain reduction (VAS) and WOMAC scores. |
| Rheumatoid Arthritis | Comparable efficacy to Indomethacin in improving ARA articular index, grip strength, and morning stiffness. | |
| Indomethacin | Rheumatoid Arthritis | Effective in reducing pain and inflammation. |
| Diclofenac | Osteoarthritis (Knee/Hip) | Highly effective in improving pain and function, superior to maximum doses of Ibuprofen, Naproxen, and Celecoxib in a network meta-analysis. Showed significant improvement in WOMAC scores compared to placebo and Acetaminophen. |
| Celecoxib | Osteoarthritis (Knee) | Non-inferior to Acemetacin in short-term treatment. |
| Ibuprofen | Rheumatoid Arthritis | Effective in reducing the duration and severity of morning stiffness. |
| Osteoarthritis | More effective than Acetaminophen for pain relief. |
Cyclooxygenase (COX) Selectivity
The primary mechanism of action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. The therapeutic anti-inflammatory effects are largely attributed to the inhibition of COX-2, while the common gastrointestinal side effects are linked to the inhibition of the constitutively expressed COX-1. The selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its safety profile.
As Acemetacin is a prodrug of Indomethacin, its selectivity profile is intrinsically linked to that of Indomethacin, which is a non-selective COX inhibitor.
Table 2: In Vitro COX-1 and COX-2 Inhibition
| Drug | COX-1 IC50 | COX-2 IC50 | Selectivity Ratio (COX-1/COX-2) |
| Indomethacin | 18 nM | 26 nM | 0.69 |
| Diclofenac | 4 nM (human COX-1 in CHO cells) | 1.3 nM (human COX-2 in CHO cells) | 3.08 |
| Celecoxib | 40 nM | - | >1 (Selective for COX-2) |
| Ibuprofen | 13 µM | 370 µM | 0.035 |
Note: IC50 values can vary depending on the assay conditions. The data presented here are compiled from various sources for comparative purposes.
Safety and Tolerability Profile
The safety profile, particularly concerning gastrointestinal (GI) and cardiovascular adverse events, is a major consideration in the selection of an NSAID.
Clinical studies have indicated that Acemetacin has a significantly better gastrointestinal tolerability profile compared to Indomethacin. In a comparative study, the incidence and severity of GI adverse effects were significantly less with Acemetacin.
A meta-analysis of clinical trials showed that Celecoxib, a COX-2 selective inhibitor, was associated with fewer symptomatic ulcers and bleeds compared to traditional NSAIDs. However, concerns have been raised about the cardiovascular safety of selective COX-2 inhibitors.
Table 3: Comparative Adverse Event Profile
| Drug | Common Gastrointestinal Adverse Events | Cardiovascular Risk |
| Acemetacin | Lower incidence and severity compared to Indomethacin. | Similar to other non-selective NSAIDs. |
| Indomethacin | Higher incidence of gastrointestinal complaints. | Associated with cardiovascular risks. |
| Diclofenac | Risk of GI events, though may be lower than some other non-selective NSAIDs. | Associated with an increased risk of cardiovascular events. |
| Celecoxib | Lower risk of symptomatic ulcers and bleeds compared to non-selective NSAIDs. | Potential for increased cardiovascular risk. |
| Ibuprofen | Risk of GI irritation and ulcers. | Lower cardiovascular risk at lower doses. |
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood Assay)
A widely accepted method for determining the COX selectivity of NSAIDs is the human whole blood assay. This method provides a more physiologically relevant environment compared to purified enzyme assays.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 in human whole blood.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).
-
COX-1 Assay (Thromboxane B2 production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.
-
Blood is allowed to clot at 37°C for a specified time (e.g., 60 minutes) to induce platelet aggregation and subsequent COX-1-mediated thromboxane A2 (TXA2) synthesis. TXA2 is unstable and is measured as its stable metabolite, thromboxane B2 (TXB2).
-
The reaction is stopped, and plasma is separated by centrifugation.
-
TXB2 levels are quantified using a validated immunoassay (e.g., ELISA).
-
-
COX-2 Assay (Prostaglandin E2 production):
-
Aliquots of whole blood are pre-incubated with a COX-1 selective inhibitor (e.g., low-dose aspirin) to block COX-1 activity.
-
The blood is then stimulated with a lipopolysaccharide (LPS) to induce COX-2 expression and activity.
-
Various concentrations of the test compound or vehicle control are added and incubated at 37°C for a specified time (e.g., 24 hours).
-
The reaction is stopped, and plasma is separated.
-
Prostaglandin E2 (PGE2) levels, a major product of COX-2, are quantified by immunoassay.
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of TXB2 production (COX-1 IC50) and PGE2 production (COX-2 IC50) is calculated. The ratio of COX-1 IC50 to COX-2 IC50 provides the selectivity index.
Clinical Trial Protocol for Efficacy in Knee Osteoarthritis
Objective: To evaluate the efficacy and safety of an investigational NSAID compared to a standard NSAID or placebo in patients with symptomatic knee osteoarthritis.
Study Design: A multicenter, randomized, double-blind, parallel-group study.
Participant Population: Male and female patients aged 40 years and older with a clinical and radiographic diagnosis of knee osteoarthritis (e.g., Kellgren-Lawrence grade ≥2) and a baseline pain score of ≥40 mm on a 100 mm Visual Analog Scale (VAS).
Intervention:
-
Group 1: Investigational NSAID at a specified dose and frequency.
-
Group 2: Active comparator (e.g., Diclofenac 75 mg twice daily).
-
Group 3: Placebo.
Duration: 12 weeks of treatment with follow-up visits at weeks 2, 6, and 12.
Primary Efficacy Endpoint: Change from baseline in the WOMAC pain subscale score at week 12.
Secondary Efficacy Endpoints:
-
Change from baseline in WOMAC physical function and stiffness subscales.
-
Patient's and Investigator's Global Assessment of disease activity.
-
Pain intensity on a Visual Analog Scale (VAS).
Safety Assessments:
-
Monitoring and recording of all adverse events (AEs).
-
Vital signs, physical examinations, and laboratory safety tests (hematology, clinical chemistry, urinalysis).
Statistical Analysis: Efficacy analyses are typically performed on the intent-to-treat (ITT) population. The primary endpoint is analyzed using an appropriate statistical model, such as an analysis of covariance (ANCOVA), with baseline score as a covariate.
Visualizing the Mechanism of Action
Cyclooxygenase (COX) Signaling Pathway
The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: The Cyclooxygenase (COX) pathway illustrating the synthesis of prostaglandins and the inhibitory action of NSAIDs.
Experimental Workflow for In Vitro COX Inhibition Assay
The following diagram outlines the key steps in a human whole blood assay to determine the COX-1 and COX-2 inhibitory activity of a test compound.
Caption: Workflow for determining COX-1 and COX-2 inhibition using a human whole blood assay.
References
- 1. elsevier.es [elsevier.es]
- 2. Pharmacokinetics of acemetacin and its active metabolite indomethacin in rats during acute hepatic damage and liver regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wjpmr.com [wjpmr.com]
- 5. Assessing the efficacy and safety of different nonsteroidal anti-inflammatory drugs in the treatment of osteoarthritis: A systematic review and network meta-analysis based on RCT trials - PMC [pmc.ncbi.nlm.nih.gov]
Differential Inhibition of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) by Delmetacin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to COX Inhibition
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins and other prostanoids.[1] There are two primary isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[2]
-
COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and endotoxins, and is primarily responsible for the production of prostaglandins that mediate pain and inflammation.[2]
The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation and bleeding, are linked to the inhibition of COX-1.[3] Consequently, the ratio of COX-2 to COX-1 inhibition is a critical parameter in the development and selection of NSAIDs.
Delmetacin, a derivative of Indomethacin, is expected to exhibit a non-selective inhibition profile for both COX-1 and COX-2, similar to its parent compound. Understanding this profile is essential for predicting its therapeutic efficacy and potential side effects.
Comparative Analysis of COX Inhibition by NSAIDs
To provide a clear framework for understanding the potential activity of this compound, the following table summarizes the IC50 values for a range of commonly used NSAIDs. The IC50 value represents the concentration of a drug required to inhibit the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. The COX-2/COX-1 selectivity ratio is calculated from these values; a ratio greater than 1 suggests a preference for COX-2 inhibition, while a ratio less than 1 indicates a preference for COX-1.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference |
| Indomethacin | 0.063 | 0.48 | 0.13 | [4] |
| Diclofenac | 0.611 | 0.63 | 0.97 | |
| Ibuprofen | 13 | 370 | 0.04 | |
| Aspirin | 3.57 | 29.3 | 0.12 | |
| Meloxicam | 36.6 | 4.7 | 7.79 | |
| Celecoxib | >100 | 0.04 | >2500 | |
| Piroxicam | 4.4 | 4.4 | 1 |
Note: IC50 values can vary between different experimental systems and assay conditions.
Based on its structural similarity to Indomethacin, this compound is anticipated to be a potent, non-selective inhibitor of both COX-1 and COX-2, likely with a low selectivity ratio.
Signaling Pathway of COX Enzymes
The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins, which in turn mediate various physiological and pathological processes.
Experimental Protocols for Determining COX Inhibition
The determination of IC50 values for COX-1 and COX-2 inhibition is crucial for characterizing the selectivity profile of NSAIDs. A common method involves an in vitro enzyme immunoassay (EIA).
Objective: To determine the concentration of this compound and other NSAIDs required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound and other comparator NSAIDs
-
Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
Assay buffer (e.g., Tris-HCl)
-
Heme (cofactor)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the purified COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound and the comparator NSAIDs in the assay buffer.
-
Reaction Incubation: In a microplate, combine the enzyme (either COX-1 or COX-2), heme, and a specific concentration of the inhibitor or vehicle control. Allow for a pre-incubation period to permit the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Termination of Reaction: After a defined incubation period, terminate the reaction by adding a stopping reagent (e.g., a strong acid).
-
Quantification of Prostaglandin Production: Measure the amount of PGE2 produced in each well using a competitive EIA. The intensity of the colorimetric signal is inversely proportional to the amount of PGE2 present.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is then calculated from this curve.
The following diagram outlines a typical workflow for a COX inhibition assay.
Conclusion
While direct experimental data for the differential inhibition of COX-1 and COX-2 by this compound is pending, its structural relationship to Indomethacin strongly suggests a profile of a potent, non-selective NSAID. The comparative data provided for other NSAIDs highlights the spectrum of COX selectivity, from the COX-1 preference of ibuprofen to the high COX-2 selectivity of celecoxib. The experimental protocols and pathways described herein offer a foundational understanding for researchers aiming to characterize the inhibitory profile of this compound and other novel anti-inflammatory compounds. Such characterization is paramount for the rational design and development of safer and more effective NSAIDs.
References
- 1. Acemetacin - Wikipedia [en.wikipedia.org]
- 2. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase inhibition: between the devil and the deep blue sea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Acemetacin Demonstrates Superior Gastric Safety Profile Compared to Indomethacin
A comprehensive review of experimental data reveals that acemetacin, a non-steroidal anti-inflammatory drug (NSAID), consistently exhibits a more favorable gastric safety profile than its active metabolite, indomethacin. While both drugs show comparable anti-inflammatory efficacy, acemetacin induces significantly less gastric mucosal damage. This difference is attributed to distinct effects on cellular signaling pathways beyond simple cyclooxygenase (COX) inhibition.
Acemetacin, which is rapidly converted to indomethacin in the body, is considered a pro-drug of indomethacin.[1][2] Despite this rapid biotransformation, studies have repeatedly shown that equimolar doses of acemetacin result in markedly less severe gastric lesions compared to direct administration of indomethacin.[1][3] This improved gastric tolerability has been observed in both preclinical animal models and clinical settings.[1]
Comparative Analysis of Gastric Mucosal Effects
Experimental studies in rats have provided quantitative data highlighting the differential gastric effects of acemetacin and indomethacin. Oral administration of indomethacin leads to the formation of extensive dose-dependent hemorrhagic erosions in the stomach. In contrast, acemetacin causes significantly less gastric damage at equivalent doses.
| Parameter | Vehicle Control | Acemetacin (8.3 µmol/kg) | Indomethacin (8.3 µmol/kg) |
| Gastric Damage Score | 0 | Significantly lower than Indomethacin | Dose-dependent increase |
| Gastric PGE₂ Synthesis (pg/mg) | 17.4 ± 3.2 | 4.4 ± 1.1 | 5.0 ± 1.1 |
Table 1: Comparison of Gastric Damage and Prostaglandin E₂ Synthesis. Data from a study in rats demonstrates that while both drugs comparably suppress gastric PGE₂ synthesis, acemetacin results in significantly less gastric damage than an equimolar dose of indomethacin.
Interestingly, the superior gastric safety of acemetacin does not appear to be related to a lesser inhibition of gastric prostaglandin E₂ (PGE₂) synthesis, a key mechanism of NSAID-induced gastric damage. Both acemetacin and indomethacin suppress gastric PGE₂ levels to a similar extent. This suggests that other mechanisms contribute to the protective effect of acemetacin.
Unraveling the Mechanisms of Gastric Protection
The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a crucial role in maintaining the integrity of the gastric mucosa, while COX-2 is primarily induced during inflammation. The gastric damage caused by NSAIDs is largely attributed to the inhibition of COX-1, leading to a reduction in protective prostaglandins.
While both acemetacin (after conversion to indomethacin) and indomethacin inhibit COX enzymes, the difference in their gastric safety profiles points to additional mechanisms. Research suggests that indomethacin's ulcerogenic effects are not solely due to prostaglandin depletion but also involve other factors like increased gastric motility and microvascular permeability.
Acemetacin appears to exert protective effects independent of its conversion to indomethacin. One key difference lies in their effects on leukotriene B₄ (LTB₄) production and leukocyte adherence. Indomethacin has been shown to elevate LTB₄ production, a potent chemoattractant for leukocytes, and promote the adherence of leukocytes to the vascular endothelium in the gastric microcirculation. This inflammatory cell infiltration is a critical early event in the pathogenesis of NSAID-induced gastric injury. In contrast, acemetacin does not significantly increase LTB₄ levels or induce leukocyte adherence, which may explain its better gastrointestinal tolerability.
Experimental Protocols
The findings discussed are based on well-established experimental models designed to assess NSAID-induced gastropathy. A commonly used protocol is the zymosan-induced airpouch model in rats, which allows for the evaluation of both local and systemic inflammatory responses.
Zymosan Airpouch Model Protocol:
-
Induction of Airpouch: Male Wistar rats are injected subcutaneously with sterile air to create an airpouch.
-
Induction of Inflammation: A solution of zymosan is injected into the airpouch to induce an inflammatory response.
-
Drug Administration: Acemetacin or indomethacin (at various doses, e.g., 2.7–83.8 µmol/kg) or a vehicle control is administered orally or directly into the pouch.
-
Sample Collection: After a set period (e.g., 6 hours), exudates from the airpouch are collected to measure leukocyte infiltration, and levels of PGE₂, and LTB₄. Whole blood may also be collected to measure thromboxane B₂ (TXB₂) synthesis as an indicator of systemic COX-1 inhibition.
-
Assessment of Gastric Damage: The stomachs are removed, and the gastric mucosa is examined for hemorrhagic erosions. The severity of the damage is often quantified using a gastric damage score. For instance, the total length of gastric erosions can be measured to yield an ulcer index.
Visualizing the Pathways and Processes
To better understand the complex interactions involved, the following diagrams illustrate the key signaling pathway and the experimental workflow.
Figure 1: Signaling pathway of Acemetacin and Indomethacin.
Figure 2: Experimental workflow for gastric assessment.
References
- 1. Mechanisms underlying the anti-inflammatory activity and gastric safety of acemetacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms underlying the anti-inflammatory activity and gastric safety of acemetacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lack of effects of acemetacin on signalling pathways for leukocyte adherence may explain its gastrointestinal safety - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Topical vs. Oral Delmetacin: A Guide for Researchers
An objective analysis of delmetacin administration routes, supported by experimental data from related non-steroidal anti-inflammatory drugs (NSAIDs), indicates that topical application offers comparable analgesic and anti-inflammatory effects for localized conditions with a significantly improved safety profile over oral administration.
This guide provides a comprehensive comparison of topical and oral this compound, drawing upon data from its active metabolite, indomethacin, and other relevant NSAIDs. It is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research strategies.
Executive Summary
While direct comparative studies on topical versus oral this compound are limited, extensive research on its active metabolite, indomethacin, and the broader class of NSAIDs provides a strong basis for evaluation. The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins that mediate pain and inflammation.[1]
Topical administration of NSAIDs delivers the active compound directly to the site of inflammation, achieving high local tissue concentrations with minimal systemic exposure.[2] This targeted approach significantly reduces the risk of systemic adverse events commonly associated with oral NSAIDs, particularly gastrointestinal complications.[2][3] Clinical studies on the related compound indomethacin have demonstrated that topical application is as effective as oral administration for treating superficial overuse injuries, with a lower incidence of systemic side effects.[2]
Data Presentation: Topical vs. Oral NSAID Efficacy and Safety
The following tables summarize key data points from studies on NSAIDs, including indomethacin, which serve as a proxy for comparing the expected performance of topical versus oral this compound.
| Parameter | Topical NSAIDs | Oral NSAIDs | References |
| Efficacy (Localized Pain) | Comparable to oral NSAIDs | Effective | |
| Systemic Bioavailability | Low | High | |
| Gastrointestinal Adverse Events | Rare | More Frequent | |
| Local Adverse Events (e.g., skin irritation) | More Frequent | Rare |
Table 1: General Comparison of Topical and Oral NSAIDs. This table provides a high-level overview of the key differences in efficacy and safety between topical and oral NSAID administration.
| Study | Drug and Formulation | Indication | Key Efficacy Finding | Key Safety Finding |
| Kroll et al. (1992) | Topical Indomethacin (Elmetacin) vs. Oral Indomethacin | Superficial overuse injuries in athletes | Topical formulation showed a marked therapeutic effect, with statistically significant improvement in the first week, comparable to oral administration. | Topical administration was associated with local adverse reactions, while oral administration led to systemic GI and CNS complaints. |
| Zacher et al. (2001) | Topical Diclofenac Gel vs. Oral Ibuprofen | Osteoarthritis of the hand | Topical diclofenac was at least as effective as oral ibuprofen in reducing pain. | The topical gel demonstrated a reduced rate of gastrointestinal adverse events. |
Table 2: Summary of Key Clinical Trial Findings for Related NSAIDs. This table highlights specific outcomes from clinical trials comparing topical and oral formulations of indomethacin and another common NSAID, diclofenac.
Mechanism of Action: The Cyclooxygenase Pathway
This compound exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, primarily COX-2, which is induced during inflammation. This inhibition blocks the conversion of arachidonic acid to prostaglandins, key mediators of pain, fever, and inflammation.
Caption: this compound's mechanism of action via COX-2 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for clinical trials evaluating topical and oral NSAIDs for osteoarthritis, a common indication.
Representative Protocol: Topical NSAID Clinical Trial for Osteoarthritis
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population:
-
Inclusion Criteria: Male and female patients aged 40 years and older with a clinical and radiographic diagnosis of osteoarthritis of the knee. Patients should have a baseline pain intensity of a specified level on a visual analog scale (VAS).
-
Exclusion Criteria: Known hypersensitivity to NSAIDs, history of recent significant trauma to the target knee, or use of other investigational drugs within a specified period.
-
-
Treatment:
-
Investigational Drug: this compound topical gel (e.g., 1% concentration).
-
Application: A pre-specified amount of gel (e.g., 2g) applied to the affected knee three to four times daily for a period of 12 weeks.
-
Control: A placebo gel with the same appearance and application instructions.
-
-
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale at week 12.
-
Secondary Endpoints: Changes in WOMAC physical function and stiffness subscales, patient global assessment, and responder analysis.
-
-
Safety Assessments:
-
Monitoring of adverse events, with a specific focus on local skin reactions at the application site.
-
Systemic safety assessed through vital signs, physical examinations, and clinical laboratory tests.
-
Representative Protocol: Oral NSAID Clinical Trial for Osteoarthritis
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population:
-
Inclusion Criteria: Similar to the topical trial, with patients meeting established criteria for osteoarthritis of the knee or hip.
-
Exclusion Criteria: History of gastrointestinal ulcers or bleeding, cardiovascular disease, or renal impairment.
-
-
Treatment:
-
Investigational Drug: this compound oral capsules (e.g., 50 mg).
-
Administration: One capsule taken two to three times daily for 12 weeks.
-
Control: An identical placebo capsule administered on the same schedule.
-
-
Efficacy Assessments:
-
Primary and secondary endpoints are typically the same as in the topical trial to allow for potential comparison across studies (WOMAC scores, patient global assessment).
-
-
Safety Assessments:
-
Close monitoring for systemic adverse events, particularly gastrointestinal (e.g., dyspepsia, abdominal pain), cardiovascular (e.g., hypertension, edema), and renal events.
-
Regular monitoring of blood pressure and laboratory parameters (e.g., complete blood count, liver function tests, serum creatinine).
-
Caption: A typical clinical trial workflow for comparing drug efficacy.
Conclusion and Future Directions
The available evidence strongly suggests that topical this compound would offer a favorable risk-benefit profile compared to its oral counterpart for the treatment of localized inflammatory conditions. The principle of targeted local delivery to maximize efficacy at the site of action while minimizing systemic exposure is a well-established advantage of topical NSAIDs.
Future research should focus on direct head-to-head clinical trials comparing topical and oral this compound to provide definitive quantitative data on their relative efficacy and safety. Such studies should employ robust and standardized protocols, similar to those outlined in this guide, to ensure the generation of high-quality, comparable data. Further investigation into the pharmacokinetics of topical this compound formulations will also be crucial for optimizing drug delivery and therapeutic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Topical indomethacin in overuse injuries in athletes. A randomized double-blind study comparing Elmetacin with oral indomethacin and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical trial data in support of changing guidelines in osteoarthritis treatment - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-steroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation associated with various conditions, notably osteoarthritis. Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. This guide synthesizes quantitative data from network meta-analyses to provide a comparative overview of the efficacy and safety of several NSAIDs.
Data Presentation: Efficacy and Safety of NSAIDs in Osteoarthritis
The following tables summarize data from a network meta-analysis of randomized controlled trials (RCTs) evaluating various NSAIDs for the treatment of knee osteoarthritis. The data presented includes changes in pain and function scores, as well as the relative risk of adverse events compared to placebo.
Table 1: Comparison of Efficacy of NSAIDs in Knee Osteoarthritis
| Intervention | Outcome Measure | Mean Difference (MD) vs. Placebo (95% CI) | Interpretation |
| Etoricoxib | WOMAC Pain Subscale Score | -0.44 (-0.61 to -0.26)[1][2] | Statistically significant improvement in pain. |
| Diclofenac | WOMAC Stiffness Score | -0.40 (-0.67 to -0.13)[1][2] | Statistically significant reduction in stiffness. |
| Naproxen | WOMAC Function Score | -0.43 (-0.82 to -0.04)[1] | Statistically significant improvement in physical function. |
| Diclofenac | Total WOMAC Score | -0.41 (-1.05 to 0.24) | Trend towards improvement, but not statistically significant. |
| Tiaprofenic Acid | VAS Score | -0.16 (-0.46 to 0.14) | No statistically significant difference in pain reduction. |
WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) scores are used to assess pain, stiffness, and physical function. A negative Mean Difference indicates a greater reduction in symptoms compared to placebo. VAS (Visual Analogue Scale) for pain is a self-reported measure.
Table 2: Comparison of Safety of NSAIDs (Cardiovascular Adverse Events)
| Intervention | Outcome Measure | Odds Ratio (OR) vs. Placebo (95% CI) | Interpretation |
| Etoricoxib | Cardiovascular Adverse Events | 0.56 (Significant increase) | Statistically significant increase in the risk of cardiovascular adverse events. |
An Odds Ratio greater than 1 suggests an increased risk of adverse events compared to placebo, while a value less than 1 suggests a decreased risk. The original source indicates a significant increase for Etoricoxib, though the OR is presented as 0.56, which may be an error in the source material; typically, an OR > 1 would indicate increased risk.
Experimental Protocols
The methodologies of the clinical trials included in these meta-analyses generally adhere to a common framework. Below are summaries of typical experimental protocols for key NSAIDs.
Protocol: Randomized, Double-Blind, Placebo-Controlled Trial for Osteoarthritis
-
Objective: To evaluate the efficacy and safety of an NSAID in treating the signs and symptoms of knee osteoarthritis.
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population: Male and female patients aged 40 years or older with a clinical and radiological diagnosis of primary osteoarthritis of the knee. Participants typically undergo a washout period from their existing analgesic medications before randomization.
-
Intervention: Patients are randomly assigned to receive the investigational NSAID at a specified daily dosage (e.g., Celecoxib 200 mg/day, Naproxen 1000 mg/day, Diclofenac 150 mg/day) or a matching placebo for a predefined treatment period (e.g., 6 to 12 weeks).
-
Primary Efficacy Endpoints:
-
Western Ontario and McMaster Universities (WOMAC) Osteoarthritis Index: This is a validated, self-administered questionnaire consisting of 24 items covering three dimensions: pain (5 items), stiffness (2 items), and physical function (17 items). Responses are typically rated on a 5-point Likert scale (0=none to 4=extreme) or a 100mm Visual Analogue Scale (VAS).
-
Pain on a Visual Analogue Scale (VAS): Patients rate their pain intensity on a 100 mm line, where 0 represents "no pain" and 100 represents the "worst pain imaginable".
-
Patient Global Assessment of Disease Status: Patients provide an overall assessment of their osteoarthritis condition.
-
-
Safety Assessments: Monitoring and recording of all adverse events, vital signs, and results from laboratory tests (hematology, clinical chemistry, and urinalysis).
-
Statistical Analysis: The primary analysis is typically an intent-to-treat (ITT) analysis of the change from baseline in the primary efficacy endpoints, comparing the active treatment group with the placebo group.
Mandatory Visualization
Signaling Pathway: Mechanism of Action of NSAIDs
Caption: Mechanism of action of NSAIDs via inhibition of COX-1 and COX-2 enzymes.
Experimental Workflow: Network Meta-Analysis
Caption: Workflow for conducting a network meta-analysis of clinical trials.
References
- 1. Efficacy and safety of celecoxib combined with JOINS in the treatment of degenerative knee osteoarthritis: study protocol of a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of celecoxib combined with JOINS in the treatment of degenerative knee osteoarthritis: study protocol of a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Delmetacin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a critical aspect of laboratory safety and environmental stewardship. Delmetacin, a non-steroidal anti-inflammatory drug (NSAID), requires careful handling and disposal as a hazardous chemical waste. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound, if available, and to strictly adhere to all institutional and local regulations governing hazardous waste management. In the absence of a specific SDS for this compound, the safety precautions for its parent compound, Acemetacin, should be followed as a baseline.
Personal Protective Equipment (PPE): All personnel handling this compound waste must utilize appropriate PPE to prevent exposure.[1][2][3]
-
Gloves: Wear chemical-resistant gloves, such as nitrile.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] If there is a potential for aerosol or dust generation, appropriate respiratory protection should be used.
Step-by-Step Disposal Protocol
The approved and recommended method for the disposal of this compound is through a licensed hazardous waste disposal program. This ensures that the compound is managed, treated, and disposed of by trained professionals in compliance with all relevant regulations.
-
Waste Segregation:
-
This compound waste must be segregated from general laboratory and non-hazardous waste streams.
-
To prevent potentially dangerous chemical reactions, do not mix this compound waste with other incompatible chemical wastes.
-
-
Waste Container:
-
Utilize a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label must include:
-
The words “Hazardous Waste”
-
The chemical name: “this compound Waste”
-
Primary hazard warnings (e.g., “Toxic”)
-
Contact information for the responsible laboratory or principal investigator.
-
-
-
Collecting this compound Waste:
-
Solid Waste: Unused or expired solid this compound, along with contaminated materials such as weighing papers, gloves, and pipette tips, should be placed directly into the designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a designated liquid hazardous waste container. Ensure that the container material is compatible with the solvent used in the solution.
-
-
Storage:
-
Hazardous waste containers must be kept tightly sealed when not in active use.
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible substances.
-
-
Disposal Request:
-
When the waste container is full, or in accordance with your institution's guidelines, arrange for its collection by the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
-
Decontamination of Laboratory Equipment:
-
All laboratory equipment, including glassware and spatulas, that has been in contact with this compound must be decontaminated prior to reuse or disposal.
-
Rinsing: Thoroughly rinse the contaminated labware with a suitable solvent (e.g., ethanol, acetone).
-
Rinsate Collection: The solvent rinsate must be collected and disposed of as liquid hazardous waste in the appropriately labeled container.
-
Washing: Following a thorough rinsing, the labware can be cleaned using standard laboratory washing procedures.
-
Data Summary for Related Compound: Acemetacin
The following table summarizes key safety and disposal information for Acemetacin, the parent compound of this compound. This information should be considered as a baseline for handling this compound waste in the absence of specific data.
| Parameter | Value | Reference |
| Appearance | Very fine crystalline solid | |
| Toxicity | Fatal if swallowed, in contact with skin, or if inhaled. | |
| Environmental Hazard | Very toxic to aquatic organisms. | |
| Storage | Store locked up in a well-ventilated place. Keep container tightly closed. | |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. Incineration in a chemical incinerator equipped with an afterburner and scrubber is recommended. |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Navigating the Safe Handling of Delmetacin: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling Delmetacin, a substance that, based on initial inquiries, may be a misspelling of either Deltamethrin or Acemetacin . Both compounds are potent pharmaceutical agents requiring strict adherence to safety protocols to minimize exposure and ensure a safe laboratory environment. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans for each substance, empowering you to work safely and effectively.
Essential Safety and Handling at a Glance
Due to the distinct toxicological profiles of Deltamethrin and Acemetacin, the required personal protective equipment and handling protocols differ significantly. Below is a summary of the key safety parameters for each compound.
Quantitative Safety Data
| Parameter | Deltamethrin | Acemetacin |
| Primary Hazards | Toxic if swallowed or inhaled, causes serious eye irritation, may cause an allergic skin reaction, suspected of damaging fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[1] | Fatal if swallowed, in contact with skin, or if inhaled.[2] |
| Occupational Exposure Limits (OELs) | Long-term exposure limit (8-hour TWA): 5 mg/m³ (for natural pyrethrins)[3] Short-term exposure limit (15-minute reference period): 10 mg/m³ (for natural pyrethrins)[3] Airborne exposure levels in packaging facilities have been reported at 0.5–12 μg/m³. [1] | No occupational exposure limit values have been established. |
| Primary Routes of Exposure | Dermal and Inhalation. | Inhalation, Dermal, and Ingestion. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling Deltamethrin and Acemetacin.
PPE Recommendations for Deltamethrin
When handling Deltamethrin, a comprehensive PPE ensemble is required to protect against its various hazards.
| PPE Category | Specifications | Rationale |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge and a P95 particulate pre-filter. | Protects against inhalation of harmful mists, vapors, and particulates. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Provides protection from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and absorption. |
| Body Protection | Long-sleeved lab coat or chemical-resistant coveralls. | Protects skin from accidental splashes and contamination. |
| Footwear | Closed-toe shoes. | Prevents exposure from spills. |
PPE Recommendations for Acemetacin
Given the high acute toxicity of Acemetacin, a more stringent set of PPE is necessary to prevent any level of exposure.
| PPE Category | Specifications | Rationale |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced. | Due to its high inhalation toxicity, maximum respiratory protection is crucial. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. | Protects eyes from contact with the potent compound. |
| Hand Protection | Impervious, disposable gloves (double gloving is recommended). | Minimizes the risk of fatal dermal absorption. |
| Body Protection | Fire/flame resistant and impervious clothing. A disposable "bunny suit" or coverall is recommended for full-body protection. | Prevents any skin contact with the highly toxic substance. |
| Footwear | Chemical-resistant boots with shoe covers. | Ensures complete protection of the feet from spills. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to standardized operational and disposal procedures is paramount for the safe handling of these compounds.
Logical Workflow for Safe Handling
The following diagram illustrates the essential steps for safely handling either Deltamethrin or Acemetacin, from preparation to disposal.
Caption: A logical workflow for the safe handling of hazardous chemicals.
Experimental Protocols
Deltamethrin Formulation Preparation (General Protocol):
-
Preparation: Work in a designated area with proper ventilation, such as a chemical fume hood. Ensure all necessary PPE is donned correctly.
-
Weighing: Accurately weigh the required amount of Deltamethrin powder using an analytical balance within a containment enclosure to prevent dust dispersion.
-
Solubilization: In a suitable vessel, add the appropriate solvent as per the experimental protocol. Slowly add the weighed Deltamethrin to the solvent while stirring to ensure complete dissolution.
-
Dilution: If necessary, perform serial dilutions to achieve the desired final concentration.
-
Storage: Store the prepared solution in a clearly labeled, sealed container in a cool, well-ventilated area away from incompatible materials.
Acemetacin Anti-Inflammatory Activity Assessment in a Rat Air Pouch Model (Cited Protocol):
This experimental protocol is adapted from a study investigating the anti-inflammatory effects of Acemetacin.
-
Animal Model: Utilize male Wistar rats. Create a subcutaneous air pouch by injecting sterile air.
-
Induction of Inflammation: Inject a suspension of zymosan into the air pouch to induce an inflammatory response.
-
Drug Administration: Administer Acemetacin or a control substance orally or directly into the pouch at specified doses.
-
Sample Collection: After a set period, collect the exudate from the air pouch.
-
Analysis: Measure leukocyte infiltration, prostaglandin E2 (PGE2), and leukotriene B4 (LTB4) levels in the exudate to assess the anti-inflammatory effect.
Disposal Plan
Proper disposal of Deltamethrin, Acemetacin, and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
General Disposal Guidelines:
-
Waste Segregation: All waste contaminated with Deltamethrin or Acemetacin, including unused product, empty containers, and disposable PPE, must be segregated as hazardous waste.
-
Containerization: Collect hazardous waste in designated, properly labeled, and sealed containers.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Decontamination: Thoroughly decontaminate all non-disposable equipment and work surfaces after use.
Specific Disposal Considerations:
-
Deltamethrin: Due to its high toxicity to aquatic organisms, do not dispose of Deltamethrin waste in drains or waterways.
-
Acemetacin: As a highly potent compound, all materials contaminated with Acemetacin should be treated as acutely toxic waste.
-
FDA Guidelines for Pharmaceutical Disposal: For unused pharmaceutical products, the FDA recommends using a drug take-back program as the preferred method of disposal. If a take-back program is not available, and the substance is not on the FDA's flush list, it may be disposed of in the household trash after being mixed with an unpalatable substance like dirt, cat litter, or used coffee grounds and sealed in a container. However, for a laboratory setting, disposal through a certified hazardous waste vendor is the appropriate and required method.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
